ML380
Description
Properties
CAS No. |
1627138-52-6 |
|---|---|
Molecular Formula |
C23H25F3N4O3S |
Molecular Weight |
494.53 |
IUPAC Name |
1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) |
InChI Key |
FJPQEOQGIZSLES-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)C1CCN(CC1)S(=O)(=O)c1ccc2c(c1)cn[nH]2)Cc1ccccc1C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML380; ML 380; ML-380. |
Origin of Product |
United States |
Foundational & Exploratory
ML380: A Technical Guide to its Mechanism of Action at the M5 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ML380, a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). This document consolidates key quantitative data, details experimental methodologies, and illustrates the signaling pathways and experimental workflows involved in the characterization of this compound.
Core Mechanism of Action
This compound is a positive allosteric modulator with agonist activity (PAM-agonist) that selectively targets the M5 muscarinic acetylcholine receptor.[1] Its primary mechanism involves binding to an allosteric site on the M5 receptor, which is distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[1][2] This interaction leads to a potentiation of the receptor's response to ACh and also direct activation of the receptor in the absence of an orthosteric agonist.[3] this compound has been shown to increase the affinity of ACh for the M5 receptor.[4]
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][5] Upon activation by an agonist or a PAM-agonist like this compound, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] this compound robustly stimulates this signaling cascade, resulting in inositol phosphate (IP) accumulation and Ca2+ mobilization in cells expressing the human M5 receptor (CHO-hM5).[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity at the M5 receptor.
Table 1: Potency and Efficacy of this compound
| Parameter | Species | Value | Assay | Cell Line | Reference |
| EC50 | Human | 190 nM | Functional Assay | CHO-hM5 | [4][7] |
| EC50 | Rat | 610 nM | Functional Assay | - | [4][7] |
| pEC50 (IP Accumulation) | Human | 5.33 | Inositol Phosphate Accumulation | CHO-hM5 | [4] |
| pEC50 (Ca2+ Mobilization) | Human | 5.71 | Calcium Mobilization | CHO-hM5 | [4] |
| Binding Affinity (pKB) | Human | ~575 nM (as Ago-PAM) | Inositol Monophosphate (IP1) Accumulation | CHO | [2] |
Table 2: Selectivity of this compound
| Receptor Subtype | Activity | Note | Reference |
| M1 mAChR | Moderate Selectivity vs. M1 | This compound exhibits weaker activity at M1 and M3 subtypes compared to M5. | [4] |
| M3 mAChR | Moderate Selectivity vs. M3 | [4] | |
| M2, M4 mAChR | Inactive | No significant activity observed. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of the M5 receptor modulated by this compound and a typical experimental workflow for its characterization.
Caption: M5 receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize this compound.
Cell Culture and Receptor Expression
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and low endogenous expression of muscarinic receptors.
-
Transfection: CHO cells are stably transfected with a plasmid containing the cDNA for the human M5 muscarinic acetylcholine receptor (hM5). This creates a recombinant cell line (CHO-hM5) that consistently expresses the receptor of interest.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.
-
Cell Seeding: CHO-hM5 cells are seeded into multi-well plates and cultured to an appropriate confluency.
-
Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of IP1.
-
Compound Addition: Cells are treated with various concentrations of this compound, either alone (to measure agonist activity) or in the presence of a fixed concentration of ACh (to measure PAM activity).
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C.
-
Lysis and IP Isolation: The reaction is terminated, and the cells are lysed. The total inositol phosphates are isolated using anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: The data are normalized and fitted to a concentration-response curve to determine parameters like EC50 and pEC50.
Calcium (Ca2+) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following M5 receptor activation.
-
Cell Seeding: CHO-hM5 cells are seeded into black-walled, clear-bottom multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: A baseline fluorescence is recorded before the automated addition of this compound or ACh at various concentrations using a fluorescence plate reader (e.g., FLIPR).
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration to generate concentration-response curves and calculate EC50 values.
Radioligand Binding Assays
These assays are used to determine the binding affinity of ligands and to investigate the nature of their interaction with the receptor.
-
Membrane Preparation: Membranes are prepared from CHO-hM5 cells expressing the M5 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) in the presence of varying concentrations of this compound.
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated to determine if this compound competes with the orthosteric ligand. A lack of competition suggests an allosteric binding site.[8] To assess the effect of this compound on agonist affinity, competition binding assays are performed with ACh in the presence and absence of a fixed concentration of this compound.[8]
Binding Site and Allosteric Interactions
Studies have indicated that this compound does not bind to the well-characterized allosteric site in the extracellular vestibule of the M5 receptor, nor to the intramembrane "EH4 pocket" utilized by the M5-selective negative allosteric modulator (NAM), ML375.[1][2] Interaction studies between this compound and ML375 suggest they likely bind to overlapping allosteric sites.[3] Recent cryo-electron microscopy (cryo-EM) studies have been employed to identify the novel binding site of this compound, revealing an extrahelical allosteric binding site.[2]
Conclusion
This compound is a valuable pharmacological tool for studying the function of the M5 muscarinic acetylcholine receptor. Its characterization as a potent and selective PAM-agonist, coupled with a growing understanding of its unique allosteric binding site, provides a solid foundation for further research into the therapeutic potential of targeting the M5 receptor in various central nervous system disorders. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Allosteric Modulation: A Technical Guide to ML380 and the NRF2 Pathway
An Important Clarification on Molecular Targets: ML380 vs. ML385
Initial research into "this compound as a positive allosteric modulator" of the NRF2 pathway has revealed a common point of confusion in molecular pharmacology. The compound this compound is, in fact, a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). Conversely, the molecule often associated with the modulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is ML385 , which functions as an inhibitor. This technical guide will address both molecules, providing a detailed overview of their respective mechanisms, signaling pathways, quantitative data, and the experimental protocols used for their characterization to serve the interests of researchers, scientists, and drug development professionals.
Part 1: this compound - A Positive Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor
This compound is a valuable tool compound for studying the pharmacology of the M5 muscarinic acetylcholine receptor. As a positive allosteric modulator, it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric binding enhances the receptor's response to ACh.
Mechanism of Action
This compound potentiates the M5 receptor's function by increasing the affinity of acetylcholine for the receptor.[1] This means that in the presence of this compound, a lower concentration of acetylcholine is required to elicit a given level of receptor activation. This modulation can lead to a more robust downstream signaling cascade.
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data for this compound
| Parameter | Species | Value | Reference |
| EC50 | Human | 190 nM | [1][2] |
| EC50 | Rat | 610 nM | [1][2] |
Experimental Protocols
This assay measures the increase in intracellular calcium concentration upon receptor activation, a key event in M5 mAChR signaling.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor (CHO-hM5) in appropriate growth medium (e.g., Ham's F-12 with 10% FBS).
-
Seed the cells into 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.[3]
2. Dye Loading:
-
The following day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[3][4]
-
Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake.[4]
-
After incubation, wash the cells with the assay buffer to remove excess dye.[3]
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and the agonist (acetylcholine) in the assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a short period.
-
Add a fixed, submaximal concentration (e.g., EC20) of acetylcholine to stimulate the receptors.
-
Continuously measure the fluorescence intensity for a set period to capture the calcium flux.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Normalize the data to the baseline and express it as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
Plot the response against the concentration of this compound to determine its EC50 value.
This assay is used to determine if the allosteric modulator affects the binding affinity of the orthosteric ligand.
1. Membrane Preparation:
-
Harvest CHO-hM5 cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled agonist (acetylcholine).
-
For the allosteric modulation experiment, include a fixed concentration of this compound in a parallel set of reactions.
-
Incubate the plates to allow the binding to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity is proportional to the amount of radiolabeled antagonist bound to the receptors.
-
The unlabeled agonist will compete with the radiolabeled antagonist for binding, resulting in a dose-dependent decrease in radioactivity.
-
The presence of this compound should shift the competition curve of acetylcholine, indicating a change in its binding affinity. This shift can be used to calculate the cooperativity factor.
Part 2: ML385 - An Inhibitor of the NRF2 Signaling Pathway
ML385 is a small molecule inhibitor of the NRF2 transcription factor.[5] It is a crucial tool for investigating the role of the NRF2 pathway in various physiological and pathological processes, including cancer and inflammation.
Mechanism of Action
ML385 directly binds to the Neh1 domain of the NRF2 protein.[6][7] The Neh1 domain is a Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain that is essential for the heterodimerization of NRF2 with small Maf proteins (sMaf) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. By binding to this domain, ML385 prevents the NRF2-sMaf complex from binding to the ARE, thereby inhibiting the transcription of NRF2-dependent genes.[6][8][9]
NRF2 Signaling Pathway
Under basal conditions, NRF2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of NRF2. NRF2 then translocates to the nucleus, forms a heterodimer with a sMaf protein, and binds to the ARE sequences in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and detoxification.
Quantitative Data for ML385
| Parameter | Value | Reference |
| IC50 | 1.9 µM | [5] |
Experimental Protocols
This assay quantifies the transcriptional activity of NRF2 by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., human lung cancer cells A549) in the appropriate growth medium.
-
Co-transfect the cells with a luciferase reporter vector containing an ARE promoter and a control vector with a constitutively active promoter (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
-
After transfection, treat the cells with varying concentrations of ML385 for a specified period (e.g., 24-48 hours).
-
Include a known NRF2 activator (e.g., sulforaphane) as a positive control and a vehicle control.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NRF2 activity by ML385 compared to the activator-treated control.
-
Plot the percentage of inhibition against the concentration of ML385 to determine its IC50 value.
This technique is used to measure the protein levels of NRF2 and its downstream targets.
1. Cell Lysis and Protein Quantification:
-
Treat cells with ML385 as described above.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
This method allows for the visualization of NRF2's subcellular localization.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat them with an NRF2 activator in the presence or absence of ML385.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
3. Immunostaining:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the cells with a primary antibody against NRF2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
The localization of NRF2 (cytoplasmic vs. nuclear) can be observed. The inhibition of activator-induced nuclear translocation by ML385 can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Experimental Workflow for Characterizing an NRF2 Inhibitor
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. AID 2204 - Discovery of Novel Allosteric Modulators of the Muscarinic Receptor M5: Calcium Flux Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
Structure and properties of ML380 compound
An in-depth guide to the structure, properties, and biological activities of two distinct research compounds, ML380 and ML385, is presented below. This document addresses the common confusion between the two molecules, providing detailed technical information on this compound as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor and ML385 as an inhibitor of the NRF2 signaling pathway.
Clarification: this compound vs. ML385
It is crucial to distinguish between two similarly named compounds that have fundamentally different biological targets and mechanisms of action.
-
This compound is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). It enhances the receptor's response to the endogenous ligand, acetylcholine.
-
ML385 is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor in the cellular antioxidant response. It functions by disrupting the NRF2-MAFG protein complex.
This guide will detail the properties and experimental data for both compounds to provide a comprehensive resource for the scientific community.
ML385: A Specific NRF2 Inhibitor
ML385 is a valuable chemical probe for studying the role of the NRF2 pathway in various physiological and pathological processes, particularly in the context of cancer and therapeutic resistance.
Structure and Physicochemical Properties of ML385
| Property | Value |
| IUPAC Name | 4-{[2-(4-chlorophenyl)acetyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
| Molecular Formula | C₁₇H₁₅ClN₄O₃S₂ |
| Molecular Weight | 438.91 g/mol |
| CAS Number | 846557-71-9 |
| Canonical SMILES | CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Biological Activity and Quantitative Data of ML385
ML385 was identified as a potent NRF2 inhibitor through a quantitative high-throughput screen.[1] It has been shown to sensitize cancer cells to chemotherapy by downregulating the NRF2-mediated antioxidant response.[1][2]
| Parameter | Cell Line | Value | Experimental Context |
| IC₅₀ | A549 (NSCLC) | 1.9 µM | Inhibition of NRF2-MAFG binding to ARE-DNA (Fluorescence Polarization Assay)[3] |
| Maximal Inhibitory Concentration | A549 (NSCLC) | 5 µM | Inhibition of NRF2-mediated transcription (72h treatment)[1] |
| In Vivo Efficacy | A549 Xenograft | 30 mg/kg (i.p.) | In combination with carboplatin, significantly reduced tumor growth.[3] |
Signaling Pathway of NRF2 and Inhibition by ML385
Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription. ML385 directly binds to the Neh1 domain of NRF2, which is responsible for DNA binding, thereby inhibiting the formation of the functional NRF2-MAFG complex on the ARE.[1][3]
Caption: NRF2 signaling pathway and mechanism of inhibition by ML385.
Experimental Protocols for ML385
Fluorescence Polarization Assay for NRF2-MAFG-ARE Binding:
-
A fluorescein-labeled DNA probe containing the ARE sequence is used.
-
Recombinant NRF2 and MAFG proteins are incubated with the probe.
-
The binding of the protein complex to the DNA probe results in a high fluorescence polarization value.
-
ML385 is added in varying concentrations to determine its ability to disrupt this interaction, leading to a decrease in polarization.
-
The IC₅₀ value is calculated from the dose-response curve.[1]
Cell-Based NRF2 Reporter Assay:
-
A549 cells are transfected with a luciferase reporter plasmid containing multiple copies of the ARE.
-
Cells are treated with a known NRF2 activator (e.g., sulforaphane) in the presence or absence of ML385.
-
Luciferase activity is measured after a defined incubation period (e.g., 24-48 hours).
-
A decrease in luciferase activity in the presence of ML385 indicates inhibition of NRF2 transcriptional activity.
This compound: A Positive Allosteric Modulator of M5 mAChR
This compound is a CNS-penetrant M5 positive allosteric modulator (PAM) that serves as a critical tool for investigating the physiological roles of the M5 muscarinic acetylcholine receptor, which has been implicated in processes such as addiction and schizophrenia.[4][5]
Structure and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
| Molecular Formula | C₂₃H₂₅F₃N₄O₃S |
| Molecular Weight | 494.53 g/mol |
| CAS Number | 1627138-52-6[4] |
| Canonical SMILES | CCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4[6] |
Biological Activity and Quantitative Data of this compound
This compound enhances the affinity of acetylcholine (ACh) for the M5 receptor and potentiates its downstream signaling.[4]
| Parameter | Species | Value | Experimental Context |
| EC₅₀ (M5) | Human | 190 nM | Positive allosteric modulation[4][5] |
| EC₅₀ (M5) | Rat | 610 nM | Positive allosteric modulation[4][5] |
| pEC₅₀ (IP Accumulation) | CHO-hM5 cells | 5.33 | Stimulation of inositol phosphate accumulation[4] |
| pEC₅₀ (Ca²⁺ Mobilization) | CHO-hM5 cells | 5.71 | Stimulation of intracellular calcium mobilization[4] |
| Half-life (t₁/₂) | Rat | 22 min | Intravenous administration (1 mg/kg)[4] |
| Clearance | Rat | 66 mL/min/kg | Intravenous administration (1 mg/kg)[4] |
| Volume of Distribution (Vd) | Rat | 1.6 L/kg | Intravenous administration (1 mg/kg)[4] |
Signaling Pathway of M5 mAChR and Modulation by this compound
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins. Activation by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and cellular responses. This compound binds to an allosteric site on the M5 receptor, distinct from the ACh binding site, and potentiates this signaling cascade.
Caption: M5 mAChR signaling and positive allosteric modulation by this compound.
Experimental Protocols for this compound
Inositol Phosphate (IP) Accumulation Assay:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (CHO-hM5) are seeded in multi-well plates.
-
Cells are labeled overnight with myo-[³H]inositol.
-
The cells are washed and then stimulated with a sub-maximal concentration of acetylcholine in the presence of varying concentrations of this compound for a defined period (e.g., 30-60 minutes) in a buffer containing LiCl (to inhibit IP degradation).
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are isolated using anion-exchange chromatography.
-
The amount of [³H]-IP is quantified by scintillation counting.
-
The EC₅₀ value for this compound's potentiation is determined from the dose-response curve.[4]
Intracellular Calcium Mobilization Assay:
-
CHO-hM5 cells are plated in black-walled, clear-bottom multi-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured using a plate reader with fluorescence imaging capabilities (e.g., FLIPR).
-
Cells are stimulated with acetylcholine in the presence of varying concentrations of this compound.
-
The change in intracellular calcium is monitored in real-time by measuring the increase in fluorescence intensity.
-
The EC₅₀ value is calculated from the concentration-response curve of the peak fluorescence signal.[4]
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. invivochem.net [invivochem.net]
- 6. This compound | C23H25F3N4O3S | CID 71737672 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Development of ML380: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1] As the least understood of the five muscarinic receptor subtypes, the M5 receptor has been a challenging target for drug discovery due to a lack of selective pharmacological tools. The development of this compound represents a significant advancement in the ability to probe the physiological and pathological roles of the M5 receptor, which is implicated in a variety of central nervous system (CNS) disorders, including addiction, schizophrenia, and Parkinson's disease. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound.
Discovery and Optimization
This compound was identified through a functional high-throughput screen for positive allosteric modulators of the M5 receptor. The initial hit underwent rapid analog synthesis and iterative parallel synthesis to optimize its potency and CNS penetration. This effort led to the identification of this compound as a tool compound with robust M5 PAM activity.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. As a PAM, this compound enhances the affinity and/or efficacy of ACh at the M5 receptor. This potentiation of the endogenous ligand's effect is a key characteristic of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value (nM) |
| M5 mAChR | Human | Calcium Mobilization | EC50 | 190[2] |
| M5 mAChR | Rat | Calcium Mobilization | EC50 | 610[2] |
Table 2: CNS Penetration of this compound
| Species | Parameter | Value |
| Rat | Brain to Plasma Ratio (Kp) | 0.36[2] |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a Gq/11 protein-coupled receptor. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. As a positive allosteric modulator, this compound enhances this signaling cascade in the presence of acetylcholine.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound.
Experimental Workflow
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
Materials:
-
CHO-hM5 cells (Chinese Hamster Ovary cells stably expressing the human M5 receptor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase)
-
This compound and acetylcholine (ACh)
-
IP-One HTRF assay kit (Cisbio) or similar
-
White 384-well plates
Procedure:
-
Cell Plating: Seed CHO-hM5 cells into white 384-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of ACh in the stimulation buffer containing LiCl.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound solutions.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Measurement: After a further incubation period at room temperature, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the data against the concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration following M5 receptor activation.
Materials:
-
CHO-hM5 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)
-
This compound and acetylcholine (ACh)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed CHO-hM5 cells into black-walled, clear-bottom plates and allow them to form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution at 37°C for a specified time (e.g., 45-60 minutes).
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of ACh in the assay buffer.
-
Measurement: Place the cell plate in a fluorescence microplate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the instrument's automated injector to add the compound solutions to the wells.
-
Kinetic Reading: Immediately after compound addition, record the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well and plot the data against the concentration of this compound to calculate the EC50 value.
In Vivo Pharmacokinetic Study for CNS Penetration
This study determines the ability of this compound to cross the blood-brain barrier.
Materials:
-
Sprague-Dawley rats
-
This compound formulation for intravenous (IV) or intraperitoneal (IP) administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Brain tissue collection and homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single dose of this compound to the rats via the chosen route.
-
Sample Collection: At various time points after dosing, collect blood samples and euthanize the animals to collect brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Extract this compound from the plasma and brain homogenate samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration of this compound in the brain by its concentration in the plasma.
Conclusion
This compound is a valuable chemical probe for studying the M5 muscarinic acetylcholine receptor. Its potency, selectivity, and CNS penetration make it a suitable tool for both in vitro and in vivo investigations. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of the M5 receptor in health and disease, and to aid in the development of novel therapeutics targeting this receptor.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
ML380 selectivity for M5 vs other mAChRs
An In-Depth Technical Guide to the Selectivity of ML380 for the M5 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, subtype-selective, and brain-penetrant positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1] As the M5 receptor is implicated in various neurological and psychiatric disorders, including addiction, the development of selective modulators like this compound is of significant interest.[2][3] This document provides a comprehensive technical overview of this compound's selectivity for the M5 receptor over other mAChR subtypes (M1-M4). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.
Quantitative Selectivity Profile of this compound
This compound demonstrates notable selectivity for the human M5 receptor. Its activity as a PAM is most potent at M5, with significantly lower potency at other Gq-coupled subtypes (M1, M3) and inactivity at Gi-coupled subtypes (M2, M4). The following tables summarize the quantitative data from functional assays.
Table 1: Functional Potency of this compound at Human mAChR Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Fold Selectivity (vs. hM5) |
|---|---|---|---|---|
| hM5 | Calcium Mobilization | EC50 | 190 [4] | - |
| hM1 | Calcium Mobilization | EC50 | >30,000 | >158x |
| hM2 | Calcium Mobilization | - | Inactive | - |
| hM3 | Calcium Mobilization | EC50 | >30,000 | >158x |
| hM4 | Calcium Mobilization | - | Inactive | - |
Data derived from studies on CHO cells stably expressing the respective human receptor subtypes.
Table 2: this compound Activity on Human vs. Rat M5 Receptors
| Species | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| Human (hM5) | Calcium Mobilization | EC50 | 190[4] |
| Rat (rM5) | Calcium Mobilization | EC50 | 610[4] |
This data highlights a slight species difference in potency.
Mechanism of Action
This compound is a positive allosteric modulator. It binds to a site on the M5 receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This allosteric binding does not activate the receptor on its own but enhances the potency and/or efficacy of orthosteric agonists.[5] Studies show that this compound causes a robust enhancement in the potency of full agonists like acetylcholine and increases the maximal response to partial agonists.[5] It has also been shown to possess some direct allosteric agonist activity.[5]
Key Experimental Protocols
The characterization of this compound's selectivity involves several key in vitro pharmacology assays.
Cell Culture and Receptor Expression
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used.[6][7] These cells do not endogenously express mAChRs, providing a null background for heterologous expression.
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for the individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, and hM5).[8] This allows for the selective assessment of compound activity at each subtype. For Gi-coupled receptors like M2 and M4, cells may be co-transfected with a promiscuous G-protein, such as Gαqi5, to enable coupling to the phospholipase C pathway and allow for measurement via calcium mobilization.[7]
Functional Assay: Calcium Mobilization
This assay is a primary method for quantifying the activity of compounds at Gq-coupled receptors (M1, M3, M5).
-
Principle: Activation of Gq-coupled mAChRs leads to the activation of phospholipase C, which hydrolyzes PIP2 into IP3 and DAG.[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protocol:
-
Cell Plating: Stably transfected CHO cells are seeded into 384-well microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell.[7] Inside the cell, esterases cleave the AM group, trapping the dye.
-
Compound Addition: The plate is placed into a fluorometric imaging plate reader (FLIPR). Test compounds (like this compound) are added at varying concentrations.
-
Agonist Addition: To measure PAM activity, a sub-maximal concentration (e.g., EC20) of acetylcholine is added after the test compound.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the log concentration of the compound. The EC50 value, which is the concentration required to elicit 50% of the maximal response, is calculated from these curves.[10]
-
Radioligand Binding Assays
These assays are used to determine if a compound binds to the orthosteric site or an allosteric site and to measure its binding affinity.
-
Principle: A radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS), which is a high-affinity antagonist for the orthosteric site, is used to label the receptors. The ability of a test compound to displace the radioligand is measured. Allosteric modulators often alter the binding kinetics (association or dissociation rate) of the orthosteric radioligand.
-
Protocol (Dissociation Kinetics):
-
Membrane Preparation: Membranes are prepared from CHO cells expressing the M5 receptor.
-
Incubation: Membranes are incubated with the radioligand (e.g., [3H]NMS) to allow for binding equilibrium.
-
Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine). This prevents the re-binding of the dissociated radioligand.
-
Allosteric Modulator Effect: In parallel experiments, the allosteric modulator (this compound) is added just before the atropine. A PAM will typically slow the dissociation rate of the radioligand.
-
Measurement: At various time points, samples are rapidly filtered to separate bound from free radioligand, and the radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The rate of dissociation (koff) is determined. A significant decrease in the dissociation rate in the presence of this compound confirms its allosteric mode of action.[2]
-
Visualizations: Pathways and Workflows
M5 Receptor Signaling Pathway
The M5 receptor, like M1 and M3, primarily couples to Gq/11 proteins to initiate its signaling cascade.[9][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Vitro Characterization of ML385: A Technical Guide for Researchers
A Note on Nomenclature: The designation "ML380" is associated with a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. However, the compound ML385 is a well-characterized inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Given the context of transcription factor inhibition and frequent conflation in literature, this guide focuses on the in-vitro characterization of the NRF2 inhibitor, ML385 .
This technical guide provides a comprehensive overview of the in-vitro characterization of ML385, a potent and specific inhibitor of the NRF2 transcription factor. This document is intended for researchers, scientists, and drug development professionals working in oncology, neurodegenerative diseases, and other fields where modulation of the NRF2 pathway is of therapeutic interest.
Core Quantitative Data
The in-vitro activity of ML385 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy reference and comparison.
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 | 1.9 µM | Fluorescence Polarization | NRF2-MAFG complex and ARE-DNA | [1] |
| Maximal Inhibitory Concentration | 5 µM | NRF2-mediated transcription | A549 | [1] |
Signaling Pathway and Mechanism of Action
ML385 directly targets NRF2, a master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
ML385 has been shown to directly interact with the Neh1 domain of NRF2, which is responsible for its dimerization with sMAF proteins and binding to DNA. By binding to this domain, ML385 prevents the NRF2-sMAF complex from binding to the ARE, thereby inhibiting the transcription of NRF2 target genes.[1]
References
ML380: A Technical Guide on CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] As a brain-penetrant compound, this compound holds potential for investigating the role of the M5 receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the CNS penetration and bioavailability of this compound, intended to inform preclinical research and drug development efforts. The information presented herein is compiled from publicly available scientific literature.
Core Quantitative Data
The following tables summarize the key pharmacokinetic and CNS penetration parameters of this compound based on preclinical studies in rats.
Table 1: Pharmacokinetics of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Dosage | 1 mg/kg | [3] |
| Clearance | 66 mL/min/kg | [3] |
| Volume of Distribution (Vd) | 1.6 L/kg | [3] |
| Half-life (t½) | 22 min | [3] |
Note: Data on the oral bioavailability of this compound is not currently available in the reviewed scientific literature.
Table 2: CNS Penetration of this compound in Rats
| Parameter | Value | Reference |
| Brain-to-Plasma Ratio (Kp) | 0.36 | [2][4] |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[5][6] Upon activation by acetylcholine, the M5 receptor, potentiated by this compound, initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7] The rise in intracellular Ca2+ also leads to the activation of calmodulin-sensitive enzymes, such as calmodulin-dependent protein kinases (CaMKs).[7] These downstream signaling events ultimately result in various cellular responses.
Experimental Protocols
While the specific, detailed experimental protocols from the primary literature for this compound were not accessible, this section outlines a general methodology for determining the brain-to-plasma ratio of a small molecule in rodents, based on established practices.[8][9]
Determination of Brain-to-Plasma Ratio (Kp) in Rodents
Objective: To determine the ratio of the concentration of the test compound in the brain to that in the plasma at a specific time point after administration.
Animals: Male Sprague-Dawley rats are commonly used for such studies.
Procedure:
-
Compound Administration: The test compound (e.g., this compound) is administered to the rats, typically via intravenous (IV) or oral (PO) route at a predetermined dose.
-
Sample Collection:
-
At a specified time point post-administration (e.g., 1 hour), the animals are anesthetized.
-
A blood sample is collected, typically via cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).
-
The blood is then centrifuged to separate the plasma.
-
Following blood collection, the animal is euthanized, and the brain is rapidly excised.
-
-
Sample Processing:
-
The brain is rinsed with cold saline, blotted dry, and weighed.
-
The brain tissue is then homogenized in a suitable buffer to create a uniform suspension.
-
-
Bioanalysis:
-
The concentrations of the test compound in the plasma and brain homogenate are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Calculation:
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain homogenate (ng/g of tissue) by its concentration in the plasma (ng/mL).
-
Limitations
It is important to note that the data presented in this guide is based on a limited number of publicly available preclinical studies. A comprehensive understanding of the pharmacokinetics and CNS disposition of this compound would require further investigation, particularly concerning its oral bioavailability, metabolism, and potential for active transport across the blood-brain barrier. The experimental protocol provided is a generalized representation and may not reflect the exact methodology used in the cited studies for this compound.
Conclusion
This compound is a valuable research tool for probing the function of the M5 muscarinic acetylcholine receptor in the central nervous system. The available data indicates that it is a brain-penetrant molecule with a relatively short half-life in rats following intravenous administration. The lack of data on its oral bioavailability is a significant gap that should be addressed in future studies to fully characterize its potential as a CNS drug candidate. Researchers and drug developers are encouraged to consult the primary literature for further details and to conduct their own studies to confirm and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of ML380: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). As a brain-penetrant small molecule, this compound offers a valuable tool for investigating the physiological roles of the M5 receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a positive allosteric modulator at the M5 muscarinic acetylcholine receptor.[1] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh.[1] The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][3] Activation of the M5 receptor by an agonist, potentiated by a PAM like this compound, initiates a signaling cascade through the activation of phospholipase C (PLC).[2][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value | Assay | Cell Line | Reference |
| EC50 | Human | 190 nM | Calcium Mobilization | CHO-hM5 | [1][5] |
| EC50 | Rat | 610 nM | Calcium Mobilization | CHO-rM5 | [1][5] |
| pEC50 (IP Accumulation) | Human | 5.33 | Inositol Phosphate Accumulation | CHO-hM5 | [6] |
| pEC50 (Ca2+ Mobilization) | Human | 5.71 | Calcium Mobilization | CHO-hM5 | [6] |
In Vivo Pharmacokinetics of this compound in Rats (1 mg/kg, i.v.)
| Parameter | Value | Unit | Reference |
| Clearance | 66 | mL/min/kg | [6] |
| Volume of Distribution (Vd) | 1.6 | L/kg | [6] |
| Half-life (t1/2) | 22 | min | [6] |
| Brain to Plasma Ratio (Kp) | 0.36 | - | [5] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H25F3N4O3S | [4] |
| Molecular Weight | 494.5 g/mol | [4] |
| Canonical SMILES | CCN(C(=O)C1CCN(CC1)S(=O)(=O)c1ccc2c(c1)cn[nH]2)Cc1ccccc1C(F)(F)F | [6] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).
Materials:
-
CHO-hM5 cells
-
Cell culture medium (e.g., Ham's F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit)
-
Probenecid (if required for the chosen dye and cell line)
-
Acetylcholine (ACh)
-
This compound
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed CHO-hM5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye prepared in assay buffer, according to the manufacturer's instructions. If necessary, include probenecid in the loading buffer to prevent dye extrusion. Incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound and a range of concentrations of acetylcholine in assay buffer.
-
Assay Execution: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Add this compound (or vehicle control) to the wells and incubate for a predetermined period (e.g., 2-5 minutes). c. Record baseline fluorescence for a few seconds. d. Inject acetylcholine into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity from baseline to the peak response after agonist addition represents the intracellular calcium concentration. To determine the EC50 of this compound's potentiation, plot the response to a fixed concentration of ACh (e.g., EC20) against the concentration of this compound and fit the data to a sigmoidal dose-response curve.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq/11 pathway activation.
Materials:
-
CHO-hM5 cells
-
Cell culture medium
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
Acetylcholine (ACh)
-
This compound
-
HTRF IP-One assay kit or similar
-
Microplate reader capable of HTRF® (Homogeneous Time-Resolved Fluorescence) detection
Procedure:
-
Cell Plating: Seed CHO-hM5 cells into the appropriate microplates and grow to confluency.
-
Compound Incubation: a. Remove the culture medium. b. Add different concentrations of this compound (and/or vehicle) and acetylcholine prepared in the stimulation buffer to the cells. c. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: a. Lyse the cells by adding the detection reagents from the assay kit. b. Follow the manufacturer's protocol for the incubation period to allow for the binding of the detection antibodies to IP1.
-
Signal Measurement: Read the plate on an HTRF®-compatible microplate reader.
-
Data Analysis: The HTRF® signal is inversely proportional to the concentration of IP1 in the sample. Calculate the concentration of IP1 produced for each condition based on a standard curve. To determine the pEC50 of this compound, plot the IP1 concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve.[6]
Mandatory Visualizations
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M5 mAChR signaling pathway activated by ACh and potentiated by this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization assay.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. This compound | C23H25F3N4O3S | CID 71737672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
The Role of ML380 in Cholinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML380 is a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR), a Gq-coupled receptor predominantly expressed in the central nervous system. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cholinergic signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of M5 modulation in neurological and psychiatric disorders.
Introduction to this compound and Cholinergic Signaling
Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in a myriad of physiological processes, including learning, memory, and attention. The diverse effects of ACh are mediated by two families of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors consist of five subtypes (M1-M5), which are all G-protein coupled receptors (GPCRs). The M5 receptor, in particular, is of significant interest to the neuroscience community due to its restricted expression in the central nervous system, notably in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization suggests a critical role for M5 in modulating dopamine release and, consequently, in reward pathways, addiction, and schizophrenia.
This compound has emerged as a valuable pharmacological tool for elucidating the physiological functions of the M5 receptor. As a positive allosteric modulator, this compound does not activate the M5 receptor directly but enhances the receptor's response to the endogenous ligand, acetylcholine. This modulatory action offers a more nuanced approach to receptor activation, potentially leading to therapeutic agents with improved side-effect profiles compared to traditional orthosteric agonists.
Mechanism of Action of this compound
This compound potentiates the effect of acetylcholine at the M5 receptor. This potentiation is achieved by binding to an allosteric site on the receptor, a site topographically distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of G-protein coupling and subsequent downstream signaling. The M5 receptor is coupled to the Gq family of G-proteins. Upon activation by acetylcholine and potentiation by this compound, the Gαq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Quantitative Data for this compound
The following table summarizes the key in vitro pharmacological parameters of this compound at the human M5 muscarinic acetylcholine receptor.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 190 nM | Inositol Phosphate Accumulation | [1] |
| EC50 | Rat | 610 nM | Inositol Phosphate Accumulation | [1] |
| pEC50 | Human | 5.33 | Inositol Phosphate Accumulation | [1] |
| pEC50 | Human | 5.71 | Ca2+ Mobilization | [1] |
Experimental Protocols
The characterization of this compound as an M5 PAM relies on robust and reproducible in vitro assays. The two primary functional assays used are the inositol phosphate (IP) accumulation assay and the intracellular calcium mobilization assay. These assays directly measure the downstream consequences of M5 receptor activation via the Gq pathway.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct product of PLC activation.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 24- or 48-well plates at a density that ensures they reach confluency on the day of the experiment.
-
Radiolabeling: The culture medium is replaced with inositol-free medium containing [3H]-myo-inositol (e.g., 1 µCi/mL) and incubated overnight to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
Washing: The labeling medium is removed, and the cell monolayers are washed with a buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove unincorporated [3H]-myo-inositol.
-
Pre-incubation: Cells are pre-incubated with a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
-
Compound Addition: The pre-incubation buffer is removed, and cells are treated with varying concentrations of this compound in the presence of a sub-maximal concentration of acetylcholine (e.g., EC20).
-
Incubation: The plates are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor activation and subsequent IP accumulation.
-
Lysis and Termination: The reaction is terminated by the addition of a strong acid, such as ice-cold perchloric acid, which lyses the cells and precipitates proteins.
-
Separation: The cell lysates are neutralized, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography columns.
-
Quantification: The amount of [3H]-labeled inositol phosphates is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon M5 receptor activation.
References
Methodological & Application
Application Notes and Protocols for ML380 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2][3] The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[1] In response to cellular stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[4]
In various pathological conditions, including cancer, the Nrf2 pathway can be constitutively activated, leading to enhanced cell survival, proliferation, and resistance to therapy.[1][2] Therefore, inhibition of Nrf2 signaling with molecules like this compound presents a promising therapeutic strategy. This compound has been shown to bind directly to Nrf2, block its transcriptional activity, and sensitize cancer cells to chemotherapeutic agents.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability and Nrf2 target gene expression.
Data Presentation
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A549 | Non-Small Cell Lung Cancer | ~5 (Maximal Inhibitory Concentration) | 72 |
| Various | Various | 1.9 | Not Specified |
| FaDu | Head and Neck Squamous Cell Carcinoma | Dose- and time-dependent decrease in viability | Not Specified |
| YD9 | Head and Neck Squamous Cell Carcinoma | Dose- and time-dependent decrease in viability | Not Specified |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Nrf2 Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change (mRNA) |
| A549 | 5 µM ML385 for 48h | NQO1 | Reduction |
| A549 | 5 µM ML385 for 72h | Glutathione synthesis and recycling enzymes | Reduction |
| A549 | 5 µM ML385 for 72h | Thioredoxin family members | Reduction |
| A549 | 5 µM ML385 for 72h | Glucose metabolism-related genes | Reduction |
| LUSC Organoids | 5 µM ML385 for 48h | NRF2 | Inhibition |
| LUSC Organoids | 5 µM ML385 for 48h | NQO1 | Inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (set as 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol details the steps to quantify the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1) in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 48 hours).[2][5]
-
After treatment, wash the cells with PBS and lyse them directly in the well using 1 mL of TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control samples.
-
Visualizations
Caption: Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with ML380
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a small molecule that has garnered significant interest in biomedical research. Initially identified as a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR), it has more recently been characterized as a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] This dual activity makes this compound a valuable tool for investigating the roles of both the M5 receptor and the NRF2 signaling pathway in various physiological and pathological processes. In vivo studies are crucial for elucidating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of this compound. These application notes provide detailed protocols and data for the use of this compound in preclinical in vivo research, with a focus on its activity as an NRF2 inhibitor in cancer models.
The NRF2 signaling pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3][4] Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation.[3] In response to cellular stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[5] While this pathway is protective in normal cells, it is often hijacked by cancer cells to promote their survival and resistance to therapy.[1] Therefore, inhibiting NRF2 in cancer cells is a promising therapeutic strategy. This compound has been shown to bind to NRF2 and inhibit its transcriptional activity.[1]
Signaling Pathway
The diagram below illustrates the NRF2 signaling pathway and the mechanism of inhibition by this compound.
Caption: NRF2 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies relevant to the use of this compound.
Table 1: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Half-life (t½) | 22 minutes | Intravenous (i.v.) | [6] |
| Clearance | 66 mL/min/kg | Intravenous (i.v.) | [6] |
| Volume of Distribution | 1.6 L/kg | Intravenous (i.v.) |[6] |
Table 2: In Vivo Efficacy of the NRF2 Inhibitor ML385 (a close analog of this compound)
| Animal Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Male C57BL/6J Mice | ML385 + L-buthionine sulfoximine (BSO) | 10 mg/kg/day, intraperitoneally | Aggravated oxidative stress and inflammation, contributing to hypertension | [7] |
| NSCLC Xenograft | ML385 + Carboplatin | Not specified | Significant anti-tumor activity | [1] |
| LUSC Organoids/Xenografts | ML385 | Not specified in vivo | Inhibited proliferation |[8][9] |
Table 3: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| M5 Receptor Activation | CHO-hM5 | EC50 (human) | 190 nM | [6] |
| M5 Receptor Activation | CHO-hM5 | EC50 (rat) | 610 nM | [6] |
| Inositol Phosphate Accumulation | CHO-hM5 | pEC50 | 5.33 | [6] |
| Ca2+ Mobilization | CHO-hM5 | pEC50 | 5.71 | [6] |
| NRF2 Inhibition | A549 | Max. Inhibitory Concentration | 5 µM |[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model of NSCLC.[10][11][12][13]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
NSCLC cell line with KEAP1 mutation (e.g., A549)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Sterile PBS
-
Calipers
-
Standard animal housing and surgical equipment
Experimental Workflow:
Caption: Experimental workflow for an in vivo xenograft study.
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution to the final desired concentration in the vehicle. A starting dose could be 10 mg/kg, administered intraperitoneally (i.p.) daily, based on studies with the related compound ML385.[7]
-
Treatment groups may include:
-
Group 1: Vehicle control (i.p., daily)
-
Group 2: this compound (e.g., 10 mg/kg, i.p., daily)
-
Group 3: Positive control (e.g., a standard chemotherapy agent like carboplatin)
-
Group 4: this compound in combination with the positive control
-
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for NRF2 target genes).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences in tumor growth.
-
Protocol 2: Assessment of In Vivo Toxicity
A preliminary toxicity study is recommended before conducting large-scale efficacy studies.
Materials:
-
This compound
-
Vehicle solution
-
Healthy, non-tumor-bearing mice (same strain as efficacy studies)
-
Equipment for blood collection and clinical chemistry analysis
-
Histopathology supplies
Procedure:
-
Dose Escalation:
-
Administer increasing doses of this compound to small groups of mice (n=3-5 per group).
-
Monitor the animals closely for at least 7-14 days for signs of acute toxicity.
-
-
Sub-chronic Toxicity Study:
-
Based on the dose escalation results, select a few dose levels (including the proposed therapeutic dose) for a longer-term study (e.g., 28 days).
-
Administer this compound daily to the mice.
-
Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
-
Endpoint Analysis:
Conclusion
This compound is a versatile research tool for studying both M5 receptor and NRF2 biology in vivo. The provided protocols offer a framework for investigating its therapeutic potential, particularly in the context of cancer. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of the drug's formulation, administration route, and potential toxicity is essential for obtaining robust and reproducible in vivo data.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. hololifecenter.com [hololifecenter.com]
- 4. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Real-time In Vivo Molecular Detection of Primary Tumors and Metastases with Ratiometric Activatable Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Toxicity Investigation of Magnesium Oxide Nanoparticles in Rat for Environmental and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML385 (NRF2 Inhibitor) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4][5] NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammation.[6][7][8][9] ML385 acts by binding to the Neh1 domain of NRF2, which prevents its heterodimerization with small Maf (sMAF) proteins and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][4][10][11] This inhibition of NRF2 activity makes ML385 a valuable tool for studying the role of the NRF2 pathway in disease models and for evaluating its therapeutic potential.
These application notes provide a comprehensive overview of the in vivo administration of ML385 in mice, including recommended dosages, vehicle formulations, and detailed experimental protocols.
Data Presentation
Table 1: ML385 Dosage and Administration in Mice
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency/Duration | Reference |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549 & H460 cells) | 30 mg/kg | Intraperitoneal (IP) injection | Not specified in abstract | 5 times a week for 3-4 weeks | [1] |
| Hypertension Model (C57BL/6J mice) | 10 mg/kg/day | Intraperitoneal (IP) osmotic pumps | Not specified in abstract | Continuous for 8 weeks | [12][13] |
| Generic in vivo study (CD-1 mice) | 30 mg/kg | Intraperitoneal (IP) injection | Not specified in abstract | Single dose for pharmacokinetic study | [1] |
| Acute Liver Failure Model (BALB/c mice) | 30 mg/kg | Intraperitoneal (IP) injection | Not specified in abstract | 4 times a week for 4 weeks | [2] |
| General in vivo inflammation study (C57B/6 male mice) | 30 mg/kg | Intraperitoneal (IP) injection | PBS with 5% DMSO | Daily for 7 days | [4] |
Table 2: Recommended Vehicle Formulations for ML385
| Vehicle Composition | Concentration | Notes | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3 mg/mL (Suspension) | Add solvents sequentially and clarify the solution as much as possible before adding the next. | [2] |
| 50% PEG300 + 50% Saline | 5 mg/mL (Suspension) | - | [2] |
| PBS with 5% Dimethyl Sulfoxide (DMSO) | Not specified | Used for daily intraperitoneal injections. | [4] |
Experimental Protocols
Protocol 1: Preparation of ML385 for Intraperitoneal Injection
Materials:
-
ML385 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Vehicle 1 (DMSO/PEG300/Tween 80/Saline):
-
Weigh the required amount of ML385 powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve an initial concentrated stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sequentially add PEG300, Tween 80, and sterile saline according to the proportions in Table 2.
-
Vortex thoroughly after the addition of each component to ensure a homogenous suspension. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
The final formulation should be prepared fresh before each use.
Procedure for Vehicle 2 (PBS/DMSO):
-
Weigh the required amount of ML385 powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 5% of the final volume) to dissolve the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add sterile PBS to reach the final desired concentration.
-
Vortex thoroughly to ensure a homogenous solution.
-
The final formulation should be prepared fresh before each use.
Protocol 2: In Vivo Administration of ML385 in a Mouse Xenograft Model
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude) are commonly used for subcutaneous xenograft models.
Tumor Cell Implantation:
-
Culture human cancer cells (e.g., A549 or H460 for NSCLC) under standard conditions.
-
Harvest the cells and resuspend them in a sterile medium (e.g., a 1:1 mixture of media and Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.
Treatment Protocol:
-
Randomly assign mice to different treatment groups (e.g., Vehicle control, ML385 alone, chemotherapy agent alone, ML385 + chemotherapy agent).
-
Prepare the ML385 formulation as described in Protocol 1.
-
Administer ML385 via intraperitoneal (IP) injection at the desired dosage (e.g., 30 mg/kg) and schedule (e.g., five times a week).
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Mandatory Visualizations
Caption: NRF2 signaling pathway and the mechanism of inhibition by ML385.
Caption: Experimental workflow for an in vivo mouse xenograft study with ML385.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. hololifecenter.com [hololifecenter.com]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML380 in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ML380, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in preclinical studies of schizophrenia. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the NRF2 pathway in schizophrenia.
Introduction to this compound and its Relevance in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder with a multifaceted pathophysiology. Growing evidence suggests that oxidative stress and neuroinflammation play a crucial role in the development and progression of the disorder. NRF2 is a master regulator of the cellular antioxidant response, and its activation can protect against oxidative damage and inflammation. This compound is a small molecule that specifically activates the NRF2 pathway, making it a valuable tool to explore the therapeutic potential of targeting this pathway in schizophrenia models.
Mechanism of Action of this compound
This compound activates the NRF2 pathway by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Under normal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By binding to Keap1, this compound prevents the degradation of NRF2, allowing it to translocate to the nucleus. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This results in an enhanced cellular defense against oxidative stress.
Signaling Pathway of this compound-Mediated NRF2 Activation
Caption: this compound inhibits Keap1, leading to NRF2 stabilization, nuclear translocation, and activation of antioxidant gene expression.
Experimental Protocols
This section provides detailed protocols for using this compound in established animal models of schizophrenia.
Animal Models of Schizophrenia
Several animal models are used to study different aspects of schizophrenia. The following are three commonly used models:
-
Phencyclidine (PCP)-Induced Model: PCP, an NMDA receptor antagonist, induces positive, negative, and cognitive symptoms akin to schizophrenia in rodents.
-
Ketamine-Induced Model: Similar to PCP, ketamine is an NMDA receptor antagonist that produces schizophrenia-like symptoms.
-
Methylazoxymethanol Acetate (MAM) Model: Prenatal exposure to MAM disrupts neurodevelopment and leads to behavioral and neuropathological abnormalities in adulthood that resemble schizophrenia.
Preparation and Administration of this compound
Solubility and Vehicle: this compound is soluble in dimethyl sulfoxide (DMSO) and can be further diluted in a vehicle suitable for in vivo administration, such as a mixture of saline and Tween 80 or polyethylene glycol (PEG). It is crucial to perform pilot studies to determine the optimal vehicle and concentration for your specific experimental conditions.
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for administering this compound in mice.
Dosage: The effective dose of this compound can vary depending on the animal model and the specific outcomes being measured. A typical starting dose range for mice is 10-30 mg/kg. Dose-response studies are recommended to determine the optimal dose for your experimental paradigm.
Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice:
-
Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with a vehicle (e.g., 0.9% saline containing 5% Tween 80) to the final desired concentration. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Injection Procedure:
-
Weigh the mouse to calculate the precise volume of the this compound solution to be injected.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Experimental Workflow for a PCP-Induced Schizophrenia Model
Caption: A typical experimental workflow for evaluating this compound in a PCP-induced schizophrenia mouse model.
Behavioral Assessments
A battery of behavioral tests should be used to assess the effects of this compound on schizophrenia-like symptoms.
| Behavioral Test | Symptom Domain | Protocol Summary |
| Open Field Test | Positive (Hyperlocomotion) | Place the mouse in the center of a square arena and record its activity (distance traveled, time spent in the center) for a set period (e.g., 15-30 minutes). |
| Novel Object Recognition (NOR) Test | Cognitive (Memory) | Habituation: Allow the mouse to explore an empty arena. Training: Place two identical objects in the arena and allow the mouse to explore. Testing: Replace one of the familiar objects with a novel object and measure the time the mouse spends exploring each object. |
| Prepulse Inhibition (PPI) Test | Cognitive (Sensorimotor Gating) | Present a weak auditory stimulus (prepulse) shortly before a startling auditory stimulus (pulse). Measure the startle response with and without the prepulse. A reduced startle response in the presence of the prepulse indicates normal PPI. |
| Social Interaction Test | Negative (Social Withdrawal) | Place the test mouse in a three-chambered arena. In one side chamber, place a novel mouse (stranger 1). In the other side chamber, place a novel object. Measure the time the test mouse spends in each chamber and interacting with the stranger mouse versus the object. |
Biochemical Assays for Oxidative Stress
After behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus, striatum) should be collected to measure markers of oxidative stress.
| Oxidative Stress Marker | Assay Principle |
| Malondialdehyde (MDA) | A marker of lipid peroxidation. Measured using a colorimetric assay with thiobarbituric acid reactive substances (TBARS). |
| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Activity can be measured using commercially available kits. |
| Catalase (CAT) | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide. Activity can be measured by monitoring the rate of hydrogen peroxide decomposition. |
| Glutathione Peroxidase (GPx) | An antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. Activity is typically measured in a coupled reaction with glutathione reductase. |
| Reduced Glutathione (GSH) | A major cellular antioxidant. Can be quantified using various methods, including HPLC or commercially available assay kits. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a study investigating the effects of this compound in a PCP-induced mouse model of schizophrenia.
Table 1: Effect of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Total Distance Traveled (cm) |
| Vehicle + Saline | 2500 ± 150 |
| Vehicle + PCP | 4500 ± 200 |
| This compound (10 mg/kg) + PCP | 3800 ± 180# |
| This compound (30 mg/kg) + PCP | 3000 ± 160## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + PCP (n=10 per group, Mean ± SEM) |
Table 2: Effect of this compound on Cognitive Function in the Novel Object Recognition Test
| Treatment Group | Discrimination Index (%) |
| Vehicle + Saline | 65 ± 5 |
| Vehicle + PCP | 40 ± 4 |
| This compound (10 mg/kg) + PCP | 52 ± 5# |
| This compound (30 mg/kg) + PCP | 60 ± 6## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + PCP (n=10 per group, Mean ± SEM) |
Table 3: Effect of this compound on Oxidative Stress Markers in the Prefrontal Cortex
| Treatment Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) |
| Vehicle + Saline | 2.5 ± 0.2 | 15.0 ± 1.0 |
| Vehicle + PCP | 4.8 ± 0.3 | 9.5 ± 0.8 |
| This compound (30 mg/kg) + PCP | 3.0 ± 0.2## | 13.8 ± 1.2## |
| *p < 0.05 vs. Vehicle + Saline; ##p < 0.01 vs. Vehicle + PCP (n=8 per group, Mean ± SEM) |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NRF2 pathway in the pathophysiology of schizophrenia. The protocols and data presented here provide a framework for researchers to design and conduct preclinical studies to evaluate the therapeutic potential of NRF2 activators for the treatment of schizophrenia. It is recommended to optimize the experimental conditions, including the choice of animal model, this compound dosage, and behavioral and biochemical endpoints, to address specific research questions.
Application Notes and Protocols for Investigating Addiction Pathways Using ML380
For Researchers, Scientists, and Drug Development Professionals
Introduction
Addiction is a chronic, relapsing disorder characterized by compulsive drug seeking and use despite adverse consequences. Emerging evidence highlights the critical role of neuroinflammation and oxidative stress in the pathophysiology of addiction. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular antioxidant responses. ML380 is a potent and specific small molecule inhibitor of Nrf2 that binds to its Neh1 domain, preventing its interaction with DNA.[1] By inhibiting the Nrf2 pathway, this compound offers a unique pharmacological tool to investigate the role of oxidative stress in addiction-related behaviors and to explore novel therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical models of addiction to dissect the underlying molecular pathways.
Mechanism of Action in the Context of Addiction
Substance abuse is associated with increased production of reactive oxygen species (ROS) and a state of oxidative stress in the brain.[2][3][4] This oxidative stress can lead to neuronal damage and contribute to the neuroplastic changes that underlie addiction. The Nrf2 pathway is a primary defense mechanism against oxidative stress. However, chronic drug exposure may lead to maladaptive neuroprotective responses. By inhibiting Nrf2, this compound can be used to test the hypothesis that a sustained antioxidant response contributes to the maintenance of addictive behaviors. The reinforcing effects of drugs of abuse are largely mediated by the mesolimbic dopamine system.[5][6][7] Oxidative stress is known to impact dopaminergic neurons, and therefore, this compound is a valuable tool to probe the interplay between oxidative stress and dopamine signaling in addiction.[8][9]
Key Experiments for Investigating Addiction Pathways with this compound
Several well-established preclinical models can be employed to assess the effects of this compound on different facets of addiction.
Drug Self-Administration
This model assesses the reinforcing properties of a drug. Animals are trained to perform an action (e.g., lever press) to receive an infusion of a drug.
-
Objective: To determine if this compound alters the motivation to self-administer a drug of abuse (e.g., cocaine, methamphetamine, opioids).
-
Hypothesis: Inhibition of the Nrf2 pathway with this compound will modulate the reinforcing efficacy of the drug.
Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the rewarding effects of a drug.[10][11][12][13] The animal learns to associate a specific environment with the drug's effects.
-
Objective: To evaluate the effect of this compound on the rewarding memories associated with a drug.
-
Hypothesis: this compound will affect the acquisition, expression, or extinction of drug-induced CPP.
Reinstatement (Relapse) Model
This model investigates the propensity to relapse to drug-seeking behavior after a period of abstinence.[14][15][16][17] Relapse can be triggered by drug-associated cues, stress, or a small priming dose of the drug.
-
Objective: To determine if this compound can prevent or reduce relapse to drug-seeking behavior.
-
Hypothesis: By modulating oxidative stress pathways, this compound will attenuate cue-, stress-, or drug-primed reinstatement of drug-seeking.
Data Presentation
Table 1: Hypothetical Effect of this compound on Cocaine Self-Administration
| Treatment Group | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Cocaine Infusions (Mean ± SEM) |
| Vehicle | 125 ± 10 | 15 ± 3 | 25 ± 2 |
| This compound (10 mg/kg) | 80 ± 8 | 14 ± 2 | 16 ± 1.5 |
| This compound (30 mg/kg) | 55 ± 6 | 16 ± 3 | 11 ± 1 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.
Table 2: Hypothetical Effect of this compound on Conditioned Place Preference for Morphine
| Treatment Group | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle + Saline | 290 ± 20 | 310 ± 25 | 20 ± 15 |
| Vehicle + Morphine | 305 ± 18 | 550 ± 30 | 245 ± 28 |
| This compound (30 mg/kg) + Morphine | 298 ± 22 | 400 ± 25 | 102 ± 20 |
*p < 0.05, **p < 0.01 compared to Vehicle + Saline. Preference Score = Post-Conditioning Time - Pre-Conditioning Time. Data are hypothetical.
Table 3: Hypothetical Effect of this compound on Cue-Induced Reinstatement of Methamphetamine Seeking
| Treatment Group | Lever Presses during Extinction (Mean ± SEM) | Lever Presses during Reinstatement Test (Mean ± SEM) |
| Vehicle | 12 ± 2 | 45 ± 5 |
| This compound (10 mg/kg) | 11 ± 3 | 30 ± 4* |
| This compound (30 mg/kg) | 13 ± 2 | 18 ± 3** |
*p < 0.05, **p < 0.01 compared to Vehicle during Reinstatement Test. Data are hypothetical.
Experimental Protocols
General Considerations for In Vivo this compound Administration
This compound is typically dissolved in a vehicle such as DMSO and then diluted in saline or corn oil for in vivo administration. The route of administration can be intraperitoneal (i.p.) or oral gavage, depending on the experimental design and desired pharmacokinetics.[18][19][20][21]
Protocol 1: Cocaine Self-Administration in Rats
-
Surgical Implantation: Adult male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition of Self-Administration: Following a recovery period, rats are placed in operant conditioning chambers and allowed to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule for 2 hours daily for 10-14 days.
-
This compound Treatment: Once stable responding is achieved, rats are pre-treated with this compound (10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Data Analysis: The number of active and inactive lever presses, and cocaine infusions are recorded. Data are analyzed using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Morphine Conditioned Place Preference in Mice
-
Apparatus: A three-chamber CPP apparatus is used, with two distinct conditioning chambers separated by a neutral central chamber.
-
Pre-Conditioning (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes to establish baseline preference.
-
Conditioning (Days 2-9):
-
On alternate days, mice receive an injection of morphine (10 mg/kg, s.c.) and are confined to one of the conditioning chambers for 30 minutes.
-
On the intervening days, they receive a saline injection and are confined to the other chamber.
-
This compound (30 mg/kg, i.p.) or vehicle is administered 30 minutes prior to each morphine or saline injection.
-
-
Post-Conditioning Test (Day 10): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes in a drug-free state.
-
Data Analysis: The time spent in each chamber is recorded and a preference score is calculated.
Protocol 3: Cue-Induced Reinstatement of Methamphetamine Seeking in Mice
-
Acquisition of Self-Administration: Mice are trained to self-administer methamphetamine (0.1 mg/kg/infusion) paired with a cue light and tone.
-
Extinction: Once responding is stable, the methamphetamine and the associated cues are withheld, and lever presses no longer result in an infusion. Extinction sessions continue until responding decreases to a predetermined low level.
-
Reinstatement Test:
-
Mice are pre-treated with this compound (10 or 30 mg/kg, i.p.) or vehicle.
-
30 minutes later, they are placed back in the operant chamber, and the drug-associated cues (light and tone) are presented upon lever pressing, but no drug is delivered.
-
-
Data Analysis: The number of lever presses during the reinstatement session is measured as an index of drug-seeking behavior.
Signaling Pathways and Visualizations
Caption: this compound inhibits the Nrf2-mediated antioxidant response.
Caption: this compound's potential impact on the dopamine and oxidative stress pathways in addiction.
Caption: Experimental workflow for testing this compound in addiction models.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of substance use disorder on oxidative and antioxidative stress markers: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative stress markers in patients suffering from opioid and psychostimulant dependence syndrome | Bykov | Innovative Medicine of Kuban [innovmedkub.ru]
- 5. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. primescholars.com [primescholars.com]
- 8. Dopamine and addiction: what have we learned from 40 years of research | Semantic Scholar [semanticscholar.org]
- 9. Imaging dopamine’s role in drug abuse and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 14. Advances in Animal Models of Relapse for Addiction Research - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A probabilistic model of relapse in drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Interpersonal Model of Addiction Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relapse Prevention: An Overview of Marlatt’s Cognitive-Behavioral Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. Researchers [rodentmda.ch]
- 21. ntnu.edu [ntnu.edu]
ML380: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 (also referred to as ML385 in much of the literature) is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master transcriptional regulator of the cellular antioxidant response, playing a crucial role in protecting against oxidative stress. In the context of neuroscience, oxidative stress is a key pathological feature of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and ischemic stroke. While activation of the Nrf2 pathway is often explored as a therapeutic strategy, its inhibition by molecules like this compound serves as a critical research tool to elucidate the pathway's role in disease pathogenesis, validate Nrf2 as a therapeutic target, and investigate the consequences of diminished antioxidant defenses in neuronal systems.
Mechanism of Action
This compound functions by directly binding to the Neh1 domain of the Nrf2 protein. This is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for heterodimerization with small Maf (sMaf) proteins and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. By binding to this domain, this compound effectively blocks the formation of the Nrf2-sMaf protein complex, thereby preventing its binding to DNA and inhibiting the transcription of Nrf2-dependent antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1][2][3]
Signaling Pathway and Point of Inhibition
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Application Notes in Neuroscience Research
This compound is a valuable tool for investigating the role of the Nrf2-mediated antioxidant response in various neurological disease models. Its use can help determine the consequences of suppressing this protective pathway, thereby validating its importance.
-
Parkinson's Disease (PD): In cellular models of PD using the neurotoxin MPP+ in SH-SY5Y neuroblastoma cells, this compound is used to confirm that the neuroprotective effects of other compounds are indeed Nrf2-dependent.[1] By inhibiting Nrf2 with this compound, researchers have demonstrated a reversal of protective effects, such as reduced reactive oxygen species (ROS) and improved cell viability, confirming the Nrf2 pathway's role.[1] In MPTP-induced mouse models of PD, administration of this compound has been shown to aggravate motor defects and exacerbate the loss of dopaminergic neurons, highlighting the protective role of endogenous Nrf2.[4][5] These studies also linked Nrf2 inhibition to increased neuroinflammation, specifically the activation of the NLRP3 inflammasome.[4]
-
Ischemic Stroke: In in vitro models of ischemia using oxygen-glucose deprivation/reoxygenation (OGD/R), this compound is applied to neuronal and astrocyte cultures to study the role of Nrf2 in cell survival.[6][7] For instance, pre-incubation of astrocytes with this compound before OGD/R can block the protective effects of other treatments, demonstrating the necessity of the Nrf2/HO-1 pathway in mitigating ischemic injury.[6] In vivo models of middle cerebral artery occlusion (MCAO) have also utilized this compound to confirm that the neuroprotective effects of therapeutic agents are mediated through Nrf2 activation.[8][9]
-
Other Neurological Conditions: this compound has been used in models of subarachnoid hemorrhage to demonstrate that inhibition of the Nrf2 pathway worsens neurological outcomes, such as brain water content and blood-brain barrier permeability.[10] It has also been employed in studies of postoperative cognitive dysfunction to show that blocking Nrf2 can prevent the beneficial effects of other treatments on neuroinflammation and cognitive performance.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in research.
| Parameter | Value | Model System | Reference |
| IC₅₀ | 1.9 µM | Biochemical Assay | [12] |
| In Vitro Concentration | 5 µM | Primary Astrocytes (OGD/R model) | [6] |
| 10 µM | Lung Cancer Cell Lines | [13] | |
| "Non-toxic concentration" | SH-SY5Y cells (MPP+ model) | [1] | |
| In Vitro Incubation Time | 12 hours (pre-incubation) | Primary Astrocytes | [6] |
| In Vivo Administration | Not specified (i.p. injection) | MPTP Mouse Model of Parkinson's Disease | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Inhibition in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes the use of this compound to investigate the role of Nrf2 in a cellular model of neurotoxicity.
1. Materials:
- SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
- Growth Medium: 1:1 mixture of MEM and F12 medium, 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin.[14]
- This compound (stock solution in DMSO, e.g., 10 mM)
- Neurotoxin (e.g., MPP+ for Parkinson's model)
- Phosphate Buffered Saline (PBS)
- Cell viability assay kit (e.g., MTT or LDH release assay)
- Plates for cell culture (e.g., 96-well plates for viability assays)
2. Procedure:
- Cell Culture: Culture SH-SY5Y cells in growth medium at 37°C in a 5% CO₂ incubator. Passage cells when they reach 70-80% confluency.[14][15]
- Seeding: Seed cells into appropriate culture plates (e.g., 1 x 10⁴ cells/well in a 96-well plate) and allow them to adhere for 24 hours.
- This compound Pre-treatment: Prepare working solutions of this compound in culture medium. A typical final concentration is 5-10 µM. The final DMSO concentration should be kept low (<0.1%) and consistent across all wells, including controls.
- Remove the old medium and add the medium containing this compound or vehicle (DMSO). Pre-incubate for a period determined by experimental design (e.g., 12 hours).[6]
- Neurotoxin Treatment: Following pre-incubation, add the neurotoxin (e.g., MPP+) to the wells, with or without this compound, and incubate for the desired time (e.g., 24 hours).
- Assessment: After the treatment period, assess the outcome. For example, measure cell viability using an MTT assay according to the manufacturer's protocol.
3. Controls:
- Untreated cells (negative control)
- Vehicle (DMSO) treated cells
- Neurotoxin only treated cells
- This compound only treated cells
Protocol 2: In Vivo Nrf2 Inhibition in a Mouse Model of Parkinson's Disease
This protocol is a general guideline based on the methodology used in MPTP-induced PD models.[4][5]
1. Materials:
- Male C57BL/6 mice (8-10 weeks old)
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- This compound
- Vehicle for this compound (e.g., DMSO and saline)
- Saline (0.9% NaCl)
- Injection supplies (syringes, needles)
2. Procedure:
- Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
- Grouping: Divide mice into experimental groups (e.g., Control, MPTP + Vehicle, MPTP + this compound).
- MPTP Induction: Induce the Parkinson's disease model by administering MPTP via intraperitoneal (i.p.) injection. A common regimen is 20-30 mg/kg daily for 5 consecutive days.
- This compound Administration: Administer this compound via i.p. injection. The administration can be done concurrently with or following the MPTP injections, depending on the experimental question. The exact dose and frequency should be optimized, but studies have used daily injections.
- Behavioral Testing: After the treatment period, perform behavioral tests to assess motor function (e.g., rotarod test, pole test, open field test).
- Tissue Collection: At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brain tissue (substantia nigra and striatum) for further analysis.
- Analysis: Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss, and Western blot or ELISA for markers of oxidative stress and neuroinflammation.
Experimental Workflow Visualization
Caption: General experimental workflows for using this compound in neuroscience research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2 Deficiency Exacerbates Parkinson’s Disease by Aggravating NLRP3 Inflammasome Activation in MPTP-Induced Mouse Models and LPS-Induced BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 Deficiency Exacerbates Parkinson's Disease by Aggravating NLRP3 Inflammasome Activation in MPTP-Induced Mouse Models and LPS-Induced BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RNF13 protects neurons against ischemia-reperfusion injury via stabilizing p62-mediated Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ML385, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. SH-SY5Y culturing [protocols.io]
Application Notes and Protocols for ML380 (ML385), an NRF2 Inhibitor
Note on Compound Identity: The compound ML380 is a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. However, the context of inhibiting a signaling pathway is more closely associated with ML385 , a well-characterized inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document will proceed with the protocols for ML385, assuming a potential typographical error in the query.
Introduction
ML385 is a potent and specific small-molecule inhibitor of the Nrf2 signaling pathway.[1][2][3] It functions by directly interacting with the Nrf2 protein, preventing its transcriptional activity.[1][2] Specifically, ML385 binds to the Neh1 domain of Nrf2, which interferes with the binding of the Nrf2-MAFG protein complex to regulatory DNA sequences.[1][2][4] This inhibition of Nrf2 makes ML385 a valuable tool for studying the roles of the Nrf2 pathway in various physiological and pathological processes, including cancer and inflammation. These application notes provide detailed protocols for the dissolution and storage of ML385 for in vitro and in vivo research applications.
Data Presentation
Table 1: Solubility of ML385
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (202.21 mM) | A stock solution of 10 mM in DMSO is also commonly used.[5] |
| Phosphate-Buffered Saline (PBS) with 5% DMSO | 30 mg/kg (for injection) | Used for in vivo studies in mice via intraperitoneal injection.[2] |
Table 2: Storage Conditions for ML385 Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Recommended for stock solutions.[6] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of ML385 in DMSO
Materials:
-
ML385 powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of ML385: The molecular weight of ML385 is 494.53 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.945 mg of ML385 powder.
-
Dissolution: Add the weighed ML385 powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM ML385 stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM ML385 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment.
Mandatory Visualizations
Nrf2 Signaling Pathway Inhibition by ML385
Caption: Inhibition of the Nrf2 signaling pathway by ML385.
Experimental Workflow for ML385 Solution Preparation
References
Application Notes and Protocols for ML380 in Functional Assays for M5 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a potent and subtype-selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M5 receptor, exhibiting brain-penetrant properties.[1][2] As a PAM, this compound enhances the affinity of the endogenous ligand, acetylcholine (ACh), for the M5 receptor, thereby potentiating its downstream signaling effects.[1] This document provides detailed application notes and protocols for utilizing this compound in key functional assays to characterize M5 receptor activation, specifically focusing on inositol phosphate accumulation and calcium mobilization assays. These assays are critical for researchers studying M5 receptor pharmacology and for the development of novel therapeutics targeting this receptor.
Mechanism of Action
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[3][4] Upon activation by an agonist like acetylcholine, the M5 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an M5 PAM, does not directly activate the receptor but enhances the potency and/or efficacy of agonists like ACh in triggering this signaling cascade.[1]
Data Presentation
The following tables summarize the quantitative data for this compound in functional assays for M5 activation.
Table 1: Potency of this compound at Muscarinic M5 Receptors
| Species | Assay Type | Parameter | Value | Reference |
| Human | Calcium Mobilization | EC50 | 190 nM | [1][2] |
| Rat | Calcium Mobilization | EC50 | 610 nM | [1][2] |
| Human | Inositol Phosphate Accumulation | pEC50 | 5.33 | [1] |
| Human | Calcium Mobilization | pEC50 | 5.71 | [1] |
Table 2: Effect of this compound on Acetylcholine-induced M5 Receptor Activation
| Assay Type | This compound Concentration | Effect on ACh Response | Quantitative Value | Reference |
| Inositol Phosphate Accumulation | 0.01-30 µM | Increases ACh-stimulated IP accumulation | Data not available in a quantitative format | [1] |
| Calcium Mobilization | 0.01-30 µM | Increases ACh-stimulated Ca2+ mobilization | Data not available in a quantitative format | [1] |
| Inositol Phosphate Accumulation | 30 µM | Fold-shift in ACh EC50 | ~14-fold leftward shift | [5] |
Signaling Pathway Diagram
Caption: M5 Receptor Gq Signaling Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Experimental Protocols
Inositol Phosphate (IP-One) Accumulation Assay
This protocol is adapted for a 384-well plate format using a commercially available HTRF® IP-One assay kit.
Materials:
-
CHO cells stably expressing the human M5 receptor (CHO-hM5)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
IP-One HTRF® Assay Kit (containing stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1-Cryptate)
-
This compound
-
Acetylcholine (ACh)
-
White, solid-bottom 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating:
-
Culture CHO-hM5 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells at a density of 15,000 to 20,000 cells per well in 20 µL of medium into a white, solid-bottom 384-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and ACh in the stimulation buffer provided in the kit. The final concentration of LiCl in the well should be maintained as recommended by the manufacturer.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the appropriate compound dilutions (this compound, ACh, or vehicle) to the wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Add 5 µL of the IP1-d2 conjugate solution to each well.
-
Add 5 µL of the anti-IP1-Cryptate solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader according to the manufacturer's instructions (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine EC50 and Emax values. To assess the effect of this compound, compare the ACh dose-response curve in the presence and absence of the PAM.
-
Calcium Mobilization Assay
This protocol is for a 384-well plate format using a fluorescent calcium indicator.
Materials:
-
CHO-hM5 cells
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Acetylcholine (ACh)
-
Black-walled, clear-bottom 384-well plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating:
-
Plate CHO-hM5 cells at a density of 15,000 to 20,000 cells per well in 20 µL of culture medium into a black-walled, clear-bottom 384-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) in assay buffer. Pluronic F-127 (e.g., 0.02%) can be included to facilitate dye solubilization. Probenecid (e.g., 2.5 mM) can be added to inhibit the activity of organic anion transporters.
-
Remove the culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and ACh in assay buffer at a concentration that is 4-5x the final desired concentration.
-
-
Assay Execution and Data Acquisition:
-
Program the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) at set intervals before and after compound addition.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the compound solutions to the wells.
-
Continue to record the fluorescence signal for a defined period (e.g., 90-180 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine EC50 and Emax values. The potentiating effect of this compound is determined by comparing the ACh dose-response curve in its presence and absence.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the function and therapeutic potential of the M5 muscarinic acetylcholine receptor. The protocols provided herein offer a framework for conducting robust and reproducible functional assays to characterize the activity of this compound and other M5-targeting compounds. Careful optimization of cell handling, reagent concentrations, and incubation times will ensure high-quality data for advancing research and drug discovery efforts in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies Using ML380
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML380 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, particularly utilizing the whole-cell patch-clamp technique to characterize its inhibitory effects on TRPC4 and TRPC5 channels.
Mechanism of Action
This compound acts as a direct blocker of TRPC4 and TRPC5 channels.[1] The activation of these channels, often downstream of G-protein coupled receptor (GPCR) stimulation, leads to cation influx and subsequent cellular responses. This compound exerts its inhibitory effect by physically occluding the channel pore or by inducing a conformational change that renders the channel non-conductive. This inhibition is reversible upon washout of the compound.
Quantitative Data Summary
The inhibitory potency of this compound and the similar compound ML204 on TRPC4 channels has been quantified using various assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Cell Line | Activator | IC50 Value | Reference |
| ML204 | Fluorescence (Ca2+ influx) | HEK293 expressing TRPC4 and µ-opioid receptor | DAMGO (300 nM) | 0.96 µM | [1] |
| ML204 | Electrophysiology (Whole-cell patch-clamp) | HEK293 expressing TRPC4 and µ-opioid receptor | DAMGO (50 nM) | 2.6 µM | [1] |
| ML204 | Electrophysiology (Whole-cell patch-clamp, cumulative concentration) | HEK293 expressing TRPC4 and µ-opioid receptor | DAMGO (50 nM) | 2.9 µM | [1] |
Experimental Protocols
Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC4 or TRPC5 channels are recommended. For studies involving GPCR-mediated activation, co-expression of the relevant receptor (e.g., µ-opioid receptor) is necessary.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for TRPC4/5, puromycin for the receptor).
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.
Solutions for Whole-Cell Patch-Clamp Electrophysiology
Internal (Pipette) Solution (in mM):
-
145 CsCl
-
2 MgCl2
-
10 HEPES
-
1 EGTA
-
5 Na2ATP
-
0.1 Na2GTP
-
pH adjusted to 7.2 with CsOH
-
Osmolarity: ~290 mOsm
External (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity: ~310 mOsm
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure the inhibitory effect of this compound on TRPC4/5 channel currents.
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Positioning: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution. Under visual guidance, approach a single cell with the patch pipette.
-
Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Initial Recording: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Channel Activation: Apply a TRPC4/5 channel activator. For µ-opioid receptor-expressing cells, perfuse the bath with an external solution containing 50 nM DAMGO to activate the channels.
-
Current Measurement: Record the whole-cell currents. A voltage ramp protocol from -100 mV to +100 mV over 500 ms applied every 5-10 seconds is suitable for characterizing the current-voltage (I-V) relationship of TRPC channels.
-
This compound Application: Once a stable baseline current is established in the presence of the activator, perfuse the chamber with an external solution containing the desired concentration of this compound (and the activator).
-
Inhibition Measurement: Record the current until a new steady-state is reached. The percentage of inhibition can be calculated by comparing the current amplitude before and after this compound application.
-
Concentration-Response Curve: To determine the IC50 value, apply increasing concentrations of this compound cumulatively. Allow the current to stabilize at each concentration before applying the next.
-
Washout: After the final concentration of this compound, perfuse the chamber with the external solution containing only the activator to check for the reversibility of the inhibition.
Data Analysis
-
Measure the peak outward and inward current amplitudes at specific voltages (e.g., +80 mV and -80 mV) from the voltage ramp protocol.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the current in the presence of this compound and I_control is the current in the presence of the activator alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of TRPC4/5 Activation and Inhibition by this compound
Caption: GPCR-mediated activation of TRPC4/5 channels and inhibition by this compound.
Experimental Workflow for this compound Electrophysiology Study```dot
Caption: Key components and their relationships in an this compound electrophysiology experiment.
References
Application Notes and Protocols for Behavioral Assays Involving ML380 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting behavioral assays in rodents following the administration of ML380, a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). The protocols and data presented are based on established methodologies for assessing anxiety-like behavior, locomotor activity, and motor coordination, which are relevant to the known central nervous system functions of M5 receptors.
Introduction to this compound
This compound is a valuable research tool for investigating the in vivo roles of the M5 muscarinic acetylcholine receptor. It is a potent, subtype-selective, and brain-penetrant positive allosteric modulator, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] Studies on the development of this compound have demonstrated its modest central nervous system penetration, making it suitable for in vivo behavioral studies in rodents.[1] The M5 receptor is expressed in brain regions associated with dopamine regulation, suggesting its involvement in processes such as reward, cognition, and motor control.[2][3][4][5][6]
M5 Muscarinic Receptor Signaling Pathway
Activation of the M5 muscarinic acetylcholine receptor, which is coupled to Gq proteins, initiates a signaling cascade that results in the upregulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular processes.
Caption: M5 muscarinic acetylcholine receptor signaling pathway.
Experimental Workflow for Behavioral Assays
A typical experimental workflow for assessing the behavioral effects of this compound involves several key stages, from animal habituation to data analysis.
References
- 1. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of dopamine in reward-related behavior: shining new light on an old debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Circuit Mechanisms of Addiction-Like Behaviors [frontiersin.org]
- 4. Behavioral Functions of the Mesolimbic Dopaminergic System: an Affective Neuroethological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesolimbic Dopamine Transients in Motivated Behaviors: Focus on Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Circuit Mechanisms of Addiction-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML380 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML380, a potent NRF2 inhibitor. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant pathway information to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound has a high solubility in DMSO, reaching up to 100 mg/mL (202.21 mM)[1]. For most cell culture experiments, preparing a high-concentration stock solution in DMSO is the first crucial step.
Q2: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity[2]. A common recommendation is to keep it at or below 0.1%[3][4].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your full volume of aqueous medium. Instead, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed medium, vortexing gently, and then add this intermediate dilution to the final volume[2].
-
Temperature: Ensure your cell culture medium is warmed to 37°C before adding the this compound solution. Adding a cold solution to a warm one can sometimes cause precipitation. Gently swirling the medium while adding the compound can also help[4].
-
Co-solvents: For particularly difficult compounds, the use of a co-solvent might be necessary. However, for this compound, proper dilution of a DMSO stock should be sufficient for most in vitro applications.
Q3: What is the solubility of this compound in other solvents like ethanol or water?
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[2].
Q5: I observe a precipitate in my cell culture plate after treating with this compound, even with a low DMSO concentration. What could be the cause?
A5: If you've followed the correct dilution procedure and maintained a low final DMSO concentration, the precipitate might not be the compound itself. Other components in the cell culture medium, such as salts and proteins, can sometimes precipitate due to changes in temperature, pH, or interactions with the compound or solvent. Ensure your medium is properly buffered and avoid repeated warming and cooling cycles.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 202.21 mM[1] |
| Water | Insoluble (based on typical compound properties) | Not Applicable |
| Ethanol | Data not available | Data not available |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 494.53 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.9453 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.01 mol/L * 494.53 g/mol = 4.9453 g/L = 4.9453 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Dilution of this compound Stock Solution for Cell Culture Experiments
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the final solution by swirling or pipetting up and down. Avoid vigorous vortexing which can damage cells.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the NRF2 signaling pathway targeted by this compound and the experimental workflow for its use.
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing ML385 Concentration for In Vitro Assays
A Note on Nomenclature: Initial searches for "ML380" identified it as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor (mAChR). However, the context of your request, focusing on optimizing concentrations for in vitro assays likely in the field of cancer research, strongly suggests a focus on the well-documented NRF2 inhibitor, ML385 . This guide will proceed with the assumption that the compound of interest is ML385.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ML385?
A1: ML385 is a specific and novel inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] It functions by binding to the Neh1 domain of NRF2, which interferes with the binding of the NRF2-MAFG protein complex to regulatory DNA sequences.[1] This inhibition leads to a dose-dependent reduction in the transcriptional activity of NRF2 and the expression of its downstream target genes.[1]
Q2: What is a typical starting concentration range for ML385 in in vitro assays?
A2: A common starting concentration for ML385 in cell-based assays is around 5 µM, as this has been shown to achieve maximum inhibitory concentration for NRF2 transcriptional activity in cell lines like A549.[1][3] However, the optimal concentration is cell-line dependent and should be determined empirically. Dose-response studies are recommended to establish the effective concentration for your specific experimental system.
Q3: How should I dissolve and store ML385?
A3: ML385 is soluble in DMSO.[4] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final desired concentration in your cell culture medium. Stock solutions in DMSO can typically be stored at -20°C.[4]
Q4: What are the known off-target effects of ML385?
A4: While ML385 is considered a specific NRF2 inhibitor, it is crucial to consider potential off-target effects in any experiment. It is good practice to include appropriate controls to validate that the observed effects are due to NRF2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of ML385 treatment | Sub-optimal concentration: The concentration of ML385 may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations (e.g., 1-20 µM). |
| Incorrect compound: Double-check that you are using ML385 (the NRF2 inhibitor) and not this compound (the M5 PAM). | Verify the CAS number and product information from your supplier. | |
| Cell line insensitivity: The chosen cell line may not have a constitutively active NRF2 pathway or may be resistant to NRF2 inhibition. | Use a positive control cell line known to be sensitive to NRF2 inhibition (e.g., A549, EBC1).[1] | |
| Compound degradation: The ML385 stock solution may have degraded. | Prepare a fresh stock solution of ML385. | |
| High cellular toxicity or unexpected cell death | Excessive concentration: The concentration of ML385 may be too high, leading to off-target toxicity. | Lower the concentration of ML385. Refer to the dose-response curve to find a concentration that inhibits NRF2 without causing excessive cell death. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to treatment. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing serial dilutions. |
Quantitative Data Summary
The following table summarizes the reported IC50 and effective concentrations of ML385 in various cancer cell lines.
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| A549 (NSCLC) | NRF2 Transcriptional Activity | 5 µM (Maximum inhibitory concentration) | [1] |
| EBC1 (Squamous Lung Cancer) | NRF2 and downstream gene expression | Dose-dependent reduction | [1] |
| LUSC Organoids (XDO377) | Organoid Growth | 5 µM (Inhibited expression of NRF2 and NQO1) | [3] |
| General | NRF2 Inhibition | IC50 of 1.9 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of ML385 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of ML385 in cell culture medium from your high-concentration DMSO stock. Create a serial dilution to generate a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X ML385 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest ML385 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing NRF2 Pathway Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of ML385 and a vehicle control for the desired time period.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 or a downstream target (e.g., NQO1, HO-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of ML385 in inhibiting the NRF2 signaling pathway.
Caption: A general experimental workflow for optimizing ML385 concentration.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting ML385 (NRF2 Inhibitor) Off-Target Effects
A Note on Nomenclature: You have inquired about the off-target effects of "ML380." Based on the context of your query regarding off-target effects in a research setting, it is highly probable that you are referring to ML385 , a well-characterized inhibitor of the NRF2 pathway. This compound is a distinct molecule, a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. This guide will focus on troubleshooting experiments involving the NRF2 inhibitor, ML385.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues when working with the NRF2 inhibitor ML385.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ML385?
ML385 is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). It functions by directly binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This interaction interferes with the formation of the NRF2-MAFG protein complex and prevents its binding to the Antioxidant Response Element (ARE) in the promoter region of target genes. This ultimately leads to the inhibition of NRF2-mediated transcription.[1][2][3][4][5]
Q2: What is the reported potency of ML385?
The half-maximal inhibitory concentration (IC50) of ML385 for NRF2 has been reported to be approximately 1.9 µM.[1][6][7]
Q3: Is ML385 selective for cells with specific mutations?
Yes, ML385 has demonstrated specificity and selectivity for non-small cell lung cancer (NSCLC) cells that have a KEAP1 mutation.[1][2][3][4] Loss-of-function mutations in KEAP1 lead to the constitutive activation of NRF2, making these cells more sensitive to NRF2 inhibition.
Q4: What are the known off-target effects of ML385?
While ML385 is considered a specific NRF2 inhibitor, the potential for off-target effects should always be considered. One study using an activity-based proteomics platform to assess off-target kinase activity in A549 cells suggested a lack of significant off-target kinase inhibition.[2] However, it is important to note that ML385 may interact with other unknown proteins within the complex cellular environment, which could lead to unforeseen off-target effects.[8] Researchers should, therefore, include appropriate controls to validate that the observed phenotype is a direct result of NRF2 inhibition.
Q5: How can I prepare and store ML385?
ML385 is soluble in DMSO.[1] For in vitro experiments, stock solutions are typically prepared in DMSO and can be stored at -80°C for up to a year.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] For in vivo studies, various formulations are suggested, such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, though this may form a suspension.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of NRF2 target gene expression | 1. Incorrect concentration of ML385: The effective concentration can be cell-line dependent. 2. Degraded ML385: Improper storage or repeated freeze-thaw cycles can lead to degradation. 3. Cell line is not dependent on NRF2 signaling: The chosen cell line may not have an activated NRF2 pathway. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 1-10 µM). 2. Use a fresh aliquot of ML385. Ensure proper storage at -80°C. 3. Confirm NRF2 pathway activation in your cell line by checking for KEAP1 or NRF2 mutations, or by measuring basal levels of NRF2 target genes. |
| High cell toxicity or unexpected cell death | 1. Off-target effects: At higher concentrations, ML385 may have off-target cytotoxic effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Synergistic effects with media components: Components in the cell culture media may interact with ML385. | 1. Lower the concentration of ML385 and perform a viability assay to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration in your culture media does not exceed 0.1%. Include a vehicle control (DMSO only) in your experiments. 3. Review the composition of your cell culture media and consider potential interactions. |
| Variability in experimental results | 1. Inconsistent ML385 concentration: Inaccurate pipetting or dilution. 2. Cell passage number: High passage numbers can lead to phenotypic drift. 3. Inconsistent incubation times: The effects of ML385 can be time-dependent. | 1. Prepare a fresh stock solution and carefully perform serial dilutions. 2. Use cells with a consistent and low passage number for all experiments. 3. Standardize incubation times across all experiments. A time-course experiment may be necessary to determine the optimal treatment duration. |
| Observed phenotype is not rescued by NRF2 overexpression or knockdown | Off-target effect: The observed phenotype may be independent of NRF2 inhibition. | 1. Perform rescue experiments: Transfect cells with an NRF2 expression vector to see if it reverses the effect of ML385. 2. Use a structurally different NRF2 inhibitor: Compare the effects of ML385 with another validated NRF2 inhibitor to see if the phenotype is consistent. 3. Utilize siRNA/shRNA: Knockdown NRF2 using RNA interference and check if it phenocopies the effect of ML385. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 for NRF2 Inhibition | 1.9 µM | Fluorescence polarization assay measuring the dissociation of the NRF2-MAFG complex from ARE DNA. | [2][4] |
| In Vitro Concentration Range | 1 - 10 µM | Effective concentration in various cell lines (e.g., A549, H460). | [6][9] |
| In Vivo Dosage | 30 mg/kg | Intraperitoneal injection in mice. | [4][6] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of ML385 on a cell line.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
ML385 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ML385 in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest ML385 concentration).
-
Remove the old medium from the cells and add the medium containing different concentrations of ML385 or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for NRF2 Target Gene Expression
This protocol is used to confirm the on-target activity of ML385 by measuring the protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1).
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
ML385 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-NQO1, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of ML385 or vehicle control for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: The NRF2 signaling pathway and the mechanism of inhibition by ML385.
Caption: A logical workflow for troubleshooting unexpected results in ML385 experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ML380 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ML380 in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or precipitated this compound solution upon dilution in aqueous buffer. | This compound has limited solubility in aqueous solutions. The concentration of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility. | - Increase the final concentration of the organic solvent. - Prepare a more dilute stock solution in a suitable organic solvent before further dilution in aqueous buffer. - Gently warm the solution to 37°C and use sonication to aid dissolution.[1] |
| Loss of this compound activity in long-term experiments. | This compound may be degrading over time in the experimental solution, especially at physiological temperatures (37°C). Factors like pH, light exposure, and reactive components in the media can contribute to degradation. | - Prepare fresh working solutions of this compound for each experiment. - If long-term incubation is necessary, perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). - Protect solutions from light and minimize exposure to air. |
| Inconsistent experimental results between batches of this compound solution. | Improper storage of stock solutions can lead to degradation. Repeated freeze-thaw cycles can also impact the stability of the compound in solution. | - Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Unexpected color change in cell culture media containing this compound. | Components in the cell culture media, such as pyruvate and bicarbonate, can interact with small molecules and affect their stability, sometimes leading to color changes or precipitation.[2] Light exposure can also degrade components in the media and the compound itself.[3] | - Test the stability of this compound in your specific cell culture medium. - Minimize light exposure to the media containing this compound. - Consider using a more stable, chemically defined medium if issues persist. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (202.21 mM).[1]
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at -20°C for use within one month or at -80°C for up to six months.[1] It is highly recommended to aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in the aqueous buffer or media. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.
Q4: What are the potential signs of this compound degradation in my solution?
A4: Signs of degradation can include a decrease in the expected biological activity, changes in the color or clarity of the solution (e.g., precipitation), or the appearance of new peaks when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q5: How can I check the stability of this compound in my specific experimental conditions?
A5: You can perform a stability study by incubating your this compound working solution under your experimental conditions (e.g., 37°C, 5% CO2 in cell culture media) and collecting samples at different time points. The concentration of intact this compound can then be quantified using an appropriate analytical method like HPLC or LC-MS.[4][5]
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), HPLC grade
- Experimental buffer or cell culture medium
- HPLC or LC-MS system[5][6]
- Analytical column suitable for small molecule analysis (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
- Incubator or water bath set to the desired temperature
- Microcentrifuge tubes or HPLC vials
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare the Working Solution: Dilute the this compound stock solution to the final working concentration in your experimental buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all samples.
- Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately or store it at -80°C until analysis. This will serve as your baseline (T=0) measurement.
- Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution. Store these samples at -80°C until analysis.
- Sample Analysis:
- Thaw all samples (including the T=0 sample) simultaneously.
- Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of intact this compound.[7]
- Monitor for the appearance of any new peaks, which may indicate degradation products.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Quantitative Data Summary: Hypothetical this compound Stability
The following table summarizes hypothetical stability data for this compound under various conditions, as might be determined by the protocol above.
| Condition | Time (hours) | This compound Remaining (%) |
| Aqueous Buffer (pH 7.4) at 4°C | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 72 | 95.8 | |
| Aqueous Buffer (pH 7.4) at 37°C | 0 | 100 |
| 8 | 92.1 | |
| 24 | 78.5 | |
| 48 | 61.3 | |
| Cell Culture Media at 37°C | 0 | 100 |
| 8 | 89.7 | |
| 24 | 72.3 | |
| 48 | 55.4 |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for assessing this compound stability.
Caption: this compound mechanism of action via M5 mAChR signaling.[1]
References
- 1. glpbio.com [glpbio.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. rsc.org [rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Controls and Best Practices for ML380 and ML385
A Note on Compound Identification: ML380 vs. ML385
Before proceeding, it is crucial to distinguish between two similarly named compounds: this compound and ML385. Your query for "this compound" may be related to the more commonly studied compound in cancer and oxidative stress research, ML385 .
-
This compound is a potent and CNS-penetrant positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3]
-
ML385 is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[4][5][6][7][8]
Given the request for troubleshooting guides and protocols for experiments involving signaling pathways commonly studied in drug development and cancer research, this guide will primarily focus on ML385 . A section summarizing the properties and mechanism of This compound is also provided for clarity.
ML385 (NRF2 Inhibitor) Technical Support Center
This section provides detailed experimental and troubleshooting guidance for ML385, a small molecule that inhibits the NRF2 signaling pathway.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is ML385 and what is its mechanism of action?
ML385 is a potent and specific small-molecule inhibitor of NRF2.[5][6][8] Its mechanism of action involves binding directly to the Neh1 domain of the NRF2 protein. This binding event interferes with the heterodimerization of NRF2 with small Maf proteins (sMAF), which is essential for the complex to bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[4][9] Consequently, ML385 blocks the transcriptional activity of NRF2, leading to a downregulation of its downstream target genes involved in antioxidant defense and detoxification.[4][10]
Q2: What are the primary research applications for ML385?
ML385 is widely used in preclinical research to investigate the role of the NRF2 pathway in various pathological conditions. Key applications include:
-
Cancer Research: To sensitize cancer cells with hyperactive NRF2 signaling (due to mutations in KEAP1 or NRF2) to chemotherapy and radiotherapy.[4][11] ML385 has been shown to enhance the efficacy of drugs like carboplatin, paclitaxel, and doxorubicin.[4]
-
Inflammation and Oxidative Stress: To study the role of NRF2 in inflammatory diseases and conditions associated with oxidative stress.[5]
-
Neurodegenerative Diseases: To explore the impact of NRF2 inhibition on the progression of neurodegenerative disorders.
Q3: How should I prepare, store, and handle ML385?
-
Solubility: ML385 is soluble in DMSO, with reported solubilities around 10 mg/mL to 50 mg/mL.[5][12][13] It is largely insoluble in water.[7] For in vivo studies, specific formulations using solvents like corn oil or a mixture of DMSO, PEG300, and Tween-80 are required.[5][6]
-
Stock Solutions: Prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Storage: Store the powder at 2-8°C for short-term and -20°C for long-term storage (up to 3 years).[5][12][13] Store the DMSO stock solution at -80°C for up to a year.[5]
Q4: What is a typical working concentration for ML385 in cell culture experiments?
The effective concentration of ML385 is cell-type dependent. A dose-response experiment is always recommended. However, a common working concentration range is between 1 µM and 10 µM.[4][11][14][15][16] For example, a concentration of 5 µM has been shown to effectively inhibit NRF2 transcriptional activity in A549 lung cancer cells.[4][11]
Q5: Are there any known off-target effects of ML385?
While ML385 is considered a specific NRF2 inhibitor, potential off-target effects should be considered, especially at higher concentrations. Some studies suggest that ML385 can influence other signaling pathways, such as the PI3K-mTOR pathway.[11][17] To ensure the observed effects are due to NRF2 inhibition, it is best practice to include appropriate controls, such as:
-
Genetic controls: Use siRNA or shRNA to knock down NRF2 and compare the phenotype to that of ML385 treatment.[17]
-
Inactive Analog: If available, use a structurally similar but inactive analog of ML385 as a negative control.[4]
-
Rescue experiments: Overexpress NRF2 in ML385-treated cells to see if the phenotype is reversed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on NRF2 target gene expression (e.g., NQO1, HO-1). | 1. Sub-optimal Concentration: The concentration of ML385 may be too low for the specific cell line. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Cell Line Characteristics: The cell line may not have an active NRF2 pathway or may be resistant. | 1. Perform a Dose-Response: Test a range of concentrations (e.g., 1-20 µM) to determine the optimal inhibitory concentration for your cell line. 2. Use Fresh Compound: Prepare fresh dilutions from a properly stored stock for each experiment. 3. Verify Pathway Activity: Confirm NRF2 expression and baseline activity of its target genes in your cell line. |
| High levels of cytotoxicity observed. | 1. Concentration Too High: The working concentration may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Determine IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) and work at concentrations below this value for mechanistic studies. 2. Limit Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%.[5] |
| Inconsistent or variable results between experiments. | 1. Compound Instability: ML385 may not be stable in culture medium for extended periods. 2. Cellular State: Variations in cell confluency, passage number, or overall health can affect the response. | 1. Replenish Compound: For long-term experiments, consider replenishing the medium with fresh ML385 at regular intervals. 2. Standardize Cell Culture: Use cells within a narrow passage number range and seed them to achieve consistent confluency at the time of treatment. |
Data Presentation: Quantitative Summary for ML385
| Parameter | Value | Cell Line / System | Citation |
| IC50 (NRF2 Inhibition) | 1.9 µM | Fluorescence Polarization Assay | [4][5][6][7][8] |
| Effective Concentration | 5 µM | A549 (NSCLC) | [4][11] |
| In Vivo Dosage | 30 mg/kg | Mice (Intraperitoneal) | [5] |
| Solubility in DMSO | ≥ 30 mg/mL | N/A | [7] |
Experimental Protocols
This protocol outlines a general procedure to assess the effect of ML385 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of ML385 in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest ML385 concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ML385 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[18][19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
This protocol is for detecting changes in the protein levels of NRF2 and its downstream targets like HO-1 and NQO1.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with ML385 at the desired concentration and for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the image using a chemiluminescence detection system.
This protocol is for measuring changes in the mRNA expression of NRF2 target genes.
-
Cell Treatment: Treat cells with ML385 as described for the Western blot protocol.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for your target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Program: Run the qPCR reaction on a real-time PCR machine with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[4]
Mandatory Visualizations
Caption: NRF2 signaling pathway and the inhibitory action of ML385.
Caption: General experimental workflow for studying ML385 effects.
This compound (M5 PAM) Technical Support Center
This section provides a summary of the key characteristics of this compound, a positive allosteric modulator of the M5 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2] Unlike an orthosteric agonist that binds to the same site as the endogenous ligand (acetylcholine, ACh), a PAM binds to a different (allosteric) site on the receptor. This binding enhances the receptor's response to the endogenous agonist, for example, by increasing the agonist's affinity or efficacy.[3][20] this compound has been shown to potentiate the effect of ACh at the M5 receptor.[1]
Q2: What are the key pharmacological properties of this compound?
This compound is characterized by its potency and subtype selectivity for the M5 receptor, as well as its ability to cross the blood-brain barrier.[1][2]
Data Presentation: Quantitative Summary for this compound
| Parameter | Value | Species / System | Citation |
| EC50 (hM5) | 190 nM | Human | [1][2] |
| EC50 (rM5) | 610 nM | Rat | [1][2] |
| Brain to Plasma Ratio (Kp) | 0.36 | Rat | [1][2] |
Mandatory Visualization
Caption: Mechanism of this compound as an M5 receptor PAM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ≥98% (HPLC), powder, Nrf2 transcription factor inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. ≥98% (HPLC), powder, Nrf2 transcription factor inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
ML380 Technical Support Center: Enhancing Experimental Efficacy
Welcome to the technical support center for ML380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Mechanism of Action at a Glance
This compound is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2][3][4] It does not bind to the orthosteric site where acetylcholine (ACh) binds, but rather to a distinct allosteric site on the receptor. This binding enhances the affinity of ACh for the M5 receptor, thereby potentiating its downstream signaling.[5] The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments with this compound.
Question: I am observing high variability in my assay results. What could be the cause?
Answer: High variability in in vitro assays can stem from several factors. Here are a few to consider when working with this compound:
-
Compound Stability: Ensure that your this compound stock solution is properly stored at -20°C or -80°C and protected from light.[6] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your assay buffer for each experiment. The stability of this compound in aqueous solutions over long incubation periods at 37°C may be limited.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Changes in cell health, density, and receptor expression levels between experiments can lead to significant variability.
-
Assay Conditions: Maintain consistent assay parameters such as temperature, incubation times, and reagent concentrations. For allosteric modulators, the concentration of the orthosteric agonist (e.g., acetylcholine) is a critical variable and must be precisely controlled.
Question: My concentration-response curves for this compound are not behaving as expected (e.g., shallow curves, inconsistent shifts). What should I check?
Answer: The shape and shift of concentration-response curves for a PAM like this compound are highly dependent on the experimental conditions.
-
Orthosteric Agonist Concentration: The potentiation effect of a PAM is dependent on the concentration of the endogenous agonist. A low concentration of acetylcholine (e.g., EC20) is typically used to observe a significant potentiation by this compound. If the agonist concentration is too high, the potentiating effect may be masked.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization, which can affect the shape of the dose-response curve.[7] Consider optimizing the stimulation time to capture the peak response before significant desensitization occurs.
-
Probe Dependence: The observed effect of an allosteric modulator can sometimes vary depending on the specific orthosteric agonist used.[8] If you are using a synthetic agonist instead of acetylcholine, this could influence the results.
Question: I am having trouble dissolving this compound. What is the recommended solvent?
Answer: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (202.21 mM).[9] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Question: What are the potential off-target effects of this compound?
Answer: this compound exhibits moderate selectivity for the M5 receptor over the M1 and M3 mAChR subtypes.[9] At higher concentrations, it may exert effects through these other muscarinic receptors. A lead profiling screen against a panel of 68 common GPCRs, ion channels, and transporters at a concentration of 10 µM showed no significant off-target activity.[3] However, it is always good practice to include appropriate controls, such as testing the effect of this compound in a cell line that does not express the M5 receptor, to confirm that the observed effects are M5-dependent.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Species | Value | Reference |
| hM5 EC50 (PAM) | Human | 190 nM | [1][2][3][4] |
| rM5 EC50 (PAM) | Rat | 610 nM | [1][2][3][4] |
| pEC50 (IP accumulation) | CHO-hM5 cells | 5.33 | [9] |
| pEC50 (Ca2+ mobilization) | CHO-hM5 cells | 5.71 | [9] |
| Half-life (t1/2) | Rat (1 mg/kg, i.v.) | 22 min | [6][9] |
| Clearance | Rat (1 mg/kg, i.v.) | 66 mL/min/kg | [6][9] |
| Volume of Distribution | Rat (1 mg/kg, i.v.) | 1.6 L/kg | [6][9] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium levels in response to M5 receptor activation, potentiated by this compound.
Materials:
-
Cells stably expressing the M5 mAChR (e.g., CHO-K1 or HEK293 cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Acetylcholine (ACh) stock solution
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the M5-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer containing probenecid) for 45-60 minutes at 37°C.[10]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a short period (e.g., 1.5-5 minutes) at room temperature or 37°C.[10]
-
Signal Measurement: Place the plate in the fluorescence plate reader. Begin kinetic reading to establish a baseline fluorescence.
-
Agonist Addition: After establishing a baseline, add a submaximal concentration of acetylcholine (e.g., EC20) to all wells and continue kinetic reading for several minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Normalize the data to the baseline and determine the potentiation effect of this compound on the ACh-induced response.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of the Gq signaling cascade.
Materials:
-
Cells stably expressing the M5 mAChR
-
Stimulation buffer
-
LiCl (to inhibit IP1 degradation)
-
This compound stock solution (in DMSO)
-
Acetylcholine (ACh) stock solution
-
IP-One HTRF® assay kit (or similar)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Plate the M5-expressing cells in the microplates and grow overnight.
-
Cell Stimulation: On the day of the experiment, replace the culture medium with stimulation buffer containing LiCl.
-
Compound and Agonist Addition: Add varying concentrations of this compound followed by a fixed concentration of acetylcholine.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes) to allow for IP1 accumulation.[1][6]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Signal Reading: After a final incubation at room temperature, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the IP1 concentration based on a standard curve and analyze the dose-dependent effect of this compound.
Western Blot for Downstream Signaling
This protocol can be used to assess the activation of downstream effectors of the M5 mAChR pathway, such as the phosphorylation of PLCβ.
Materials:
-
Cells expressing the M5 mAChR
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound and acetylcholine
-
Primary antibodies (e.g., anti-phospho-PLCβ3 (Ser537))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to near confluence. Treat the cells with this compound and/or acetylcholine for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the M5 mAChR signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol phosphate accumulation assay [bio-protocol.org]
- 7. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 2204 - Discovery of Novel Allosteric Modulators of the Muscarinic Receptor M5: Calcium Flux Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
ML380 stability in different buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the NRF2 inhibitor, ML380, in various buffer solutions. Due to the limited availability of direct public data on this compound stability in specific buffers, this guide focuses on providing the necessary protocols and troubleshooting advice to empower users to assess its stability within their unique experimental contexts.
Frequently Asked Questions (FAQs)
Q1: Is there readily available data on the stability of this compound in common laboratory buffers like PBS or Tris?
A1: Currently, there is a lack of comprehensive public data detailing the stability and degradation kinetics of this compound in commonly used laboratory buffer solutions. The stability of a small molecule like this compound can be influenced by several factors including pH, buffer composition, temperature, and light exposure.[1][2][3][4] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can impact the stability of this compound in a solution:
-
pH of the buffer: The acidity or alkalinity of the buffer can catalyze hydrolysis or other degradation pathways.
-
Buffer components: Certain buffer species can interact with and degrade small molecules.[1][3] For instance, phosphate buffers have been observed to negatively affect the stability of some molecules.[4]
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.
-
Light exposure: Photoreactive compounds can degrade upon exposure to light.
-
Presence of other molecules: Components in complex media, such as cell culture media, can interact with and affect the stability of this compound.[5]
Q3: How can I determine the stability of this compound in my specific buffer?
A3: You can perform a stability study by incubating a solution of this compound in your buffer of choice under your experimental conditions. At various time points, you would analyze the concentration of the remaining this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). The detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[6][7] NRF2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[8][9][10] By inhibiting NRF2, this compound can be used to study the roles of oxidative stress and the NRF2 pathway in various cellular processes and disease models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | This compound may be degrading in your experimental buffer. | Perform a stability study of this compound in your buffer under your experimental conditions (see protocol below). Prepare fresh solutions of this compound for each experiment. |
| Loss of this compound activity over time. | The compound is not stable under your storage or experimental conditions. | Aliquot and store the stock solution of this compound at -80°C. Avoid repeated freeze-thaw cycles. Protect the solution from light if it is found to be light-sensitive. |
| Precipitation of this compound in the buffer. | The concentration of this compound exceeds its solubility in the chosen buffer. | Determine the solubility of this compound in your buffer. Consider using a co-solvent like DMSO for the stock solution and ensure the final concentration in the aqueous buffer is below the solubility limit. |
Experimental Protocols
Protocol for Determining this compound Stability in a Buffer Solution
This protocol outlines a general method to assess the stability of this compound in a specific buffer using HPLC.
1. Materials:
- This compound compound
- Buffer of interest (e.g., PBS, Tris-HCl)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (or other appropriate modifier for HPLC)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
- Prepare Working Solution: Dilute the stock solution in the buffer of interest to the final working concentration to be used in your experiments (e.g., 10 µM).
- Incubation: Incubate the working solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator). Protect from light if necessary.
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The 0-hour time point serves as the initial concentration.
- Sample Preparation for HPLC: Immediately after collection, quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will precipitate any proteins and stabilize the compound. Centrifuge to pellet any precipitate.
- HPLC Analysis:
- Inject the supernatant from the prepared samples onto the HPLC system.
- Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.
- Monitor the absorbance at a wavelength where this compound has a strong signal (this may need to be determined empirically or from literature).
- Data Analysis:
- Integrate the peak area of this compound at each time point.
- Normalize the peak area at each time point to the peak area at time 0.
- Plot the percentage of remaining this compound against time.
- From this plot, you can determine the half-life (t½) of this compound in your buffer.
Data Presentation
The results of the stability study can be summarized in the following table:
| Time (hours) | Peak Area (Arbitrary Units) | % this compound Remaining |
| 0 | [Insert Value] | 100 |
| 1 | [Insert Value] | [Calculate] |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
Visualizations
This compound and the NRF2 Signaling Pathway
Caption: The NRF2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for determining the stability of this compound in a buffer solution.
References
- 1. Enzyme Immobilization on Metal Organic Frameworks: the Effect of Buffer on the Stability of the Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating the morphology of the degradation layer of pure magnesium via 3D imaging at resolutions below 40 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining ML380 Delivery for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the NRF2 inhibitor, ML385, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is ML380 and how does it work?
This compound is a specific and potent small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] Under normal physiological conditions, NRF2 is bound by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[3][4][5][6] In the presence of oxidative or electrophilic stress, NRF2 dissociates from KEAP1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of antioxidant and cytoprotective enzymes.[7][8][9] this compound functions by directly interacting with the NRF2 protein, which blocks its transcriptional activity and subsequent downstream gene expression.[2][10]
Q2: What are the common challenges encountered when using this compound in vivo?
The primary challenges associated with the in vivo use of this compound are related to its low aqueous solubility and the need for a suitable delivery vehicle to ensure bioavailability and stability.[11] Off-target effects, while a concern for any targeted inhibitor, should also be considered and controlled for in experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Solubility and Vehicle Preparation
Q: My this compound is not dissolving properly in my chosen vehicle. What are some recommended formulations?
A: this compound has low aqueous solubility, necessitating the use of a co-solvent system for in vivo administration. A commonly used and generally well-tolerated vehicle for poorly soluble compounds in mice involves a mixture of DMSO, PEG400, Tween 80, and saline.[8][12][13][14] It is crucial to prepare the vehicle by adding the solvents sequentially and ensuring the compound is fully dissolved at each step.
Recommended Vehicle Formulations for this compound
| Component | Formulation 1 (Intraperitoneal Injection) | Formulation 2 (Oral Gavage) |
| DMSO | 10% | 5% |
| PEG400 | 40% | 30% |
| Tween 80 | 5% | 5% |
| Saline (0.9% NaCl) | 45% | 60% |
Issue 2: Inconsistent or Lack of Efficacy
Q: I am not observing the expected biological effect of this compound in my animal model. What are some potential reasons?
A: Several factors can contribute to a lack of efficacy.
-
Inadequate Dosing: The dosage of this compound may be insufficient to achieve the desired therapeutic concentration in the target tissue. A dose-response study is recommended to determine the optimal dose for your specific model and experimental endpoint.
-
Poor Bioavailability: The chosen vehicle and route of administration may not be optimal for this compound absorption and distribution. Consider evaluating alternative formulations or administration routes.
-
Compound Instability: this compound may be degrading in the prepared solution. It is recommended to prepare fresh solutions for each experiment and store them protected from light.[11] Long-term storage of stock solutions should be at -20°C or -80°C.[15][16]
-
Timing of Administration: The timing of this compound administration relative to the experimental insult or measurement may not be optimal. The pharmacokinetic and pharmacodynamic profile of this compound should be considered when designing the experimental timeline.
Issue 3: Adverse Effects or Toxicity
Q: My animals are showing signs of distress or toxicity after this compound administration. What could be the cause?
A: Adverse effects can stem from the compound itself or the delivery vehicle.
-
Vehicle Toxicity: High concentrations of DMSO or other organic solvents can cause local irritation or systemic toxicity.[17] If vehicle-related toxicity is suspected, it is crucial to include a vehicle-only control group. Reducing the percentage of organic solvents in the formulation may be necessary.
-
Off-Target Effects: While this compound is a specific NRF2 inhibitor, the potential for off-target effects should be considered.[3] These can be evaluated through molecular profiling techniques and careful observation of animal behavior and physiology.
-
Route of Administration: Certain administration routes, like intraperitoneal injections, carry a risk of injury to abdominal organs if not performed correctly.[18] Ensure proper training and technique. For oral gavage, incorrect placement can lead to esophageal trauma or aspiration.[19]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol details the preparation and administration of this compound via intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 27-30G needles
Procedure:
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle by sequentially adding the components as described in "Recommended Vehicle Formulations for this compound - Formulation 1".
-
Vortex thoroughly after the addition of each component.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the this compound completely. Vortex until the solution is clear. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add PEG400, Tween 80, and saline, vortexing thoroughly after each addition.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
-
-
Administration:
-
Restrain the mouse appropriately.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[18]
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution slowly.
-
The maximum recommended injection volume for an intraperitoneal injection in a mouse is 10 ml/kg.
-
Protocol 2: Oral Gavage of this compound in Mice
This protocol outlines the preparation and administration of this compound via oral gavage.
Materials:
-
This compound powder
-
Vehicle components (as per Formulation 2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Flexible or rigid oral gavage needles (20-22G for adult mice)
-
Syringes
Procedure:
-
This compound Solution Preparation:
-
Follow the same procedure as for the IP injection, using the component percentages from "Recommended Vehicle Formulations for this compound - Formulation 2".
-
-
Administration:
-
Measure the correct length of the gavage needle from the corner of the mouse's mouth to the last rib.
-
Properly restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
The recommended maximum volume for oral gavage in mice is 10 ml/kg.
-
Visualizations
Caption: The Keap1-NRF2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo studies using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetechindia.com [lifetechindia.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing ML380 with other M5 PAMs
A Comprehensive Comparison of ML380 and Other M5 Positive Allosteric Modulators (PAMs)
For researchers and drug development professionals navigating the landscape of M5 muscarinic acetylcholine receptor modulators, a clear understanding of the available tools is paramount. This guide provides an objective comparison of this compound with other notable M5 positive allosteric modulators (PAMs), supported by experimental data, detailed protocols, and visual diagrams to elucidate their mechanisms and workflows.
Introduction to M5 PAMs
The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for various central nervous system (CNS) disorders. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing the receptor's activity in the presence of the endogenous ligand, acetylcholine (ACh). This guide focuses on a comparative analysis of this compound and other key M5 PAMs that have been instrumental in advancing the field.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo performance parameters of this compound and other significant M5 PAMs.
Table 1: In Vitro Potency and Selectivity of M5 PAMs
| Compound | Human M5 EC50 (nM) | Rat M5 EC50 (nM) | Selectivity over M1/M3 | ACh Fold Shift | Reference |
| This compound | 190 | 610 | >10-fold | 9.3 | [1][2] |
| ML129 | 1,100 | - | >30-fold vs M1-M4 | 17 | [3][4] |
| ML172 | 1,900 | - | Highly selective | 5 | [4][5] |
| ML326 | 550 | 470 | >30-fold vs M1-M4 | 19-20 | [4] |
| VU6007678 | ~30 | - | 5-fold vs M1/M3 | - | [6] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | CNS Penetration (Brain/Plasma Ratio) | Solubility in PBS (µM) | Key Features | Reference |
| This compound | 0.36 | 23 | First CNS penetrant M5 PAM with a novel, non-isatin core. | [1][2] |
| ML129 | Poor | 3.1 | First-in-class M5 PAM; not centrally penetrant. | [3][7] |
| ML172 | Poor | < 0.10 | Improved selectivity over ML129; not centrally penetrant. | [2][5] |
| ML326 | - | 1.5 | Sub-micromolar potency; improved properties over ML129/ML172. | [4] |
| VU6007678 | - | - | Improved analog of this compound's core with enhanced affinity. | [6] |
Signaling Pathway and Mechanism of Action
M5 receptors are coupled to Gq proteins. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M5 PAMs bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of acetylcholine, thereby potentiating this signaling cascade.[8]
Figure 1: M5 Muscarinic Receptor Signaling Pathway.
Positive allosteric modulators enhance the signal initiated by the endogenous agonist.
Figure 2: General Mechanism of Positive Allosteric Modulation.
Experimental Protocols
The characterization of M5 PAMs predominantly relies on in vitro functional assays that measure the downstream consequences of M5 receptor activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of a compound as a positive allosteric modulator of the M5 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).[9]
-
Test compounds and acetylcholine (ACh).
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).[9][10]
Protocol:
-
Cell Plating: Seed M5-expressing CHO-K1 cells into 384-well black-walled, clear-bottom plates and culture overnight.[11]
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye solution for 45-60 minutes at 37°C.[9]
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound (or vehicle control) for a defined period (e.g., 1.5 - 2.5 minutes).[9]
-
Agonist Stimulation: Add a submaximal concentration (EC20) of acetylcholine to the wells and immediately measure the fluorescence intensity over time.[9]
-
Data Analysis: The increase in fluorescence, corresponding to calcium mobilization, is normalized to the response of a maximal ACh concentration. EC50 values are calculated using non-linear regression.[9]
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct product of PLC activation.
Objective: To measure the functional activity of M5 PAMs by quantifying the accumulation of inositol-1-phosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
HEK293 or CHO cells expressing the M5 receptor.
-
IP-One HTRF® assay kit (or similar).[12]
-
Stimulation buffer.
-
Test compounds and acetylcholine (ACh).
-
HTRF-compatible microplate reader.[13]
Protocol:
-
Cell Plating: Plate M5-expressing cells in a suitable microplate.
-
Compound and Agonist Addition: Add varying concentrations of the test compound along with a fixed concentration of acetylcholine to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes) to allow for IP1 accumulation.[14][15]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).[12]
-
Signal Measurement: After a further incubation at room temperature, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Convert the HTRF ratio to IP1 concentration using a standard curve and determine the EC50 values of the compounds.[14]
Figure 3: General Experimental Workflow for M5 PAM Characterization.
Conclusion
The development of M5 PAMs has provided invaluable tools for dissecting the physiological roles of the M5 receptor. This compound stands out as a potent and CNS penetrant M5 PAM, representing a significant advancement over earlier compounds like ML129 and ML172, which lacked brain exposure.[2] The progression from early isatin-based scaffolds to the novel chemotype of this compound highlights the ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties.[2] More recent analogs, such as VU6007678, demonstrate a continued trajectory of improvement in affinity.[6] The choice of which M5 PAM to use will depend on the specific experimental needs, with considerations for in vitro versus in vivo application, required potency, and selectivity profile. This guide provides a foundational comparison to aid in this selection process for researchers in neuroscience and drug discovery.
References
- 1. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. AID 2204 - Discovery of Novel Allosteric Modulators of the Muscarinic Receptor M5: Calcium Flux Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 15. Inositol phosphate accumulation assay [bio-protocol.org]
A Comparative Guide to ML380 and M5 Receptor Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and substance use disorder. This guide provides an objective comparison of the efficacy of the M5 positive allosteric modulator (PAM), ML380, with traditional, non-selective M5 receptor agonists, supported by experimental data. Due to the historical challenge in developing selective orthosteric M5 agonists, this comparison will focus on the potentiation effects of this compound in the presence of non-selective agonists versus the direct effects of these agonists alone.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound as an M5 PAM and the activity of non-selective muscarinic agonists at the M5 receptor.
Table 1: In Vitro Efficacy of this compound and Non-Selective M5 Agonists
| Compound | Assay Type | Species | M5 Potency/Efficacy | Citation |
| This compound (PAM) | Calcium Mobilization | Human | EC50 = 190 nM | [1] |
| Calcium Mobilization | Rat | EC50 = 610 nM | [1] | |
| Inositol Phosphate Accumulation | Human | Potentiates ACh response | ||
| Acetylcholine (ACh) | Calcium Mobilization | Human | Potentiated by this compound | [2] |
| Carbachol | Inositol Phosphate Accumulation | Human | Stimulates IP accumulation | |
| Oxotremorine-M | Calcium Mobilization | Rat | Stimulates Ca2+ mobilization |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Preclinical Model | Animal Model | Compound/Dose | Key Finding | Citation |
| Cocaine Self-Administration | Rat | ML375 (M5 NAM) | Dose-dependent reduction in cocaine self-administration | [3] |
| Amphetamine-Induced Hyperlocomotion (Schizophrenia Model) | Rat | Antipsychotics | Reduction in hyperlocomotion | [4][5] |
Note: In vivo efficacy data for this compound in these specific models is still emerging. Data for a selective M5 NAM (ML375) is provided as a surrogate for the therapeutic potential of modulating the M5 receptor in addiction models. The amphetamine-induced hyperlocomotion model is a standard assay for assessing antipsychotic-like activity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: M5 receptor signaling pathway.
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Calcium Mobilization Assay
This protocol is adapted for use with a FlexStation microplate reader to measure Gq-coupled receptor activation.
1. Cell Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor in appropriate growth medium.
- Seed cells at a density of 50,000 cells/well into black-walled, clear-bottom 96-well plates pre-coated with poly-D-lysine.
- Incubate overnight to allow for cell adherence.
2. Compound Plate Preparation:
- Prepare serial dilutions of this compound and/or a non-selective agonist (e.g., acetylcholine, carbachol) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
- For potentiation assays, prepare a fixed concentration of the agonist (e.g., EC20) to be added with the serial dilutions of this compound.
3. Dye Loading:
- Prepare a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid can be added to prevent dye leakage.
- Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
- Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.
4. Assay Measurement:
- Place the cell plate and the compound plate into the FlexStation 3 instrument.
- Set the instrument to add the compounds from the compound plate to the cell plate at a specified time point.
- Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) before and after compound addition to determine the change in intracellular calcium concentration.
5. Data Analysis:
- The change in fluorescence is proportional to the intracellular calcium concentration.
- Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol describes a competitive immunoassay to measure IP1, a stable downstream metabolite of IP3.
1. Cell Preparation:
- Culture cells expressing the M5 receptor in a suitable medium.
- Harvest and resuspend the cells in stimulation buffer provided with the IP-One HTRF kit.
2. Assay Procedure:
- In a 384-well plate, add cells, the test compound (this compound and/or agonist), and the IP1-d2 conjugate.
- Add the anti-IP1 cryptate conjugate.
- Incubate the plate at room temperature for 60 minutes.
3. Detection:
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
4. Data Analysis:
- The HTRF ratio (665 nm / 620 nm) is inversely proportional to the concentration of IP1 produced by the cells.
- Generate a standard curve using known concentrations of IP1.
- Calculate the concentration of IP1 in the experimental samples from the standard curve and plot against compound concentration to determine EC50 values.
In Vivo Amphetamine-Induced Hyperlocomotion
This is a common behavioral model used to screen for antipsychotic-like activity.
1. Animals:
- Use adult male Sprague-Dawley or Wistar rats.
- House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
- Allow for a period of habituation to the animal facility and handling.
2. Procedure:
- On the test day, administer the test compound (e.g., a potential antipsychotic) or vehicle via the appropriate route (e.g., intraperitoneal injection).
- After a specified pretreatment time, place the rats individually into open-field activity chambers.
- Allow for a habituation period in the chambers (e.g., 30-60 minutes).
- Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) to induce hyperlocomotion.
- Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes) using an automated activity monitoring system.
3. Data Analysis:
- Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
- Compare the total locomotor activity between the vehicle- and drug-treated groups.
- A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying the M5 receptor. As a potent and selective positive allosteric modulator, it offers a nuanced approach to enhancing M5 signaling in the presence of the endogenous agonist, acetylcholine. While a direct comparison with selective orthosteric M5 agonists is hampered by their scarcity, the data presented herein demonstrates the clear potential of this compound to potentiate M5-mediated responses. The in vitro data highlights its ability to significantly increase the potency of non-selective agonists at the M5 receptor. The emerging in vivo data, particularly from related M5 modulators, suggests that targeting the M5 receptor holds therapeutic promise for disorders such as addiction and schizophrenia. Further preclinical studies with this compound in relevant animal models are warranted to fully elucidate its therapeutic potential.
References
- 1. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
Unveiling the Impact of ML380 on Dopamine Release: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel compounds on neurotransmitter systems is paramount. This guide provides a comprehensive comparison of the M5 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), ML380, and its validated effects on dopamine release. By examining experimental data from related M5 modulators and contrasting them with alternative dopaminergic agents, this document offers a detailed perspective on the potential of this compound in modulating dopamine signaling.
This compound is a potent, subtype-selective, and brain-penetrant positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2][3] While direct in vivo studies measuring dopamine release in response to this compound are not yet extensively published, its mechanism of action through M5 receptor potentiation allows for informed predictions based on the known role of this receptor in the dopaminergic system. The M5 receptor is uniquely expressed on midbrain dopaminergic neurons, positioning it as a key regulator of dopamine activity.[2][4]
The Dual Role of M5 Receptor Activation in Dopamine Modulation
Activation of M5 muscarinic receptors has a complex and location-dependent impact on dopamine neurons. Studies have shown that:
-
Somatodendritic Activation: In the substantia nigra pars compacta (SNc), the activation of M5 receptors on the cell bodies and dendrites of dopamine neurons leads to an increase in their spontaneous firing rate.[2][4] This suggests that M5 PAMs like this compound would enhance the intrinsic excitability of these neurons.
-
Striatal Terminal Modulation: Conversely, in the striatum, where dopamine is released, potentiation of M5 receptors has been shown to inhibit dopamine release.[2][4]
This dual functionality underscores the intricate regulatory control exerted by the cholinergic system over dopaminergic signaling.
Comparative Analysis of Dopamine Modulators
To contextualize the potential effects of this compound, this guide compares data from an M5 PAM (VU0365114), a dopamine transporter (DAT) inhibitor (GBR 12909), and a monoamine oxidase (MAO) inhibitor (pargyline).
| Compound Class | Specific Agent | Mechanism of Action | Effect on Striatal Dopamine Release | Reference |
| M5 Positive Allosteric Modulator (PAM) | VU0365114 | Enhances the effect of acetylcholine at M5 muscarinic receptors. | Significantly increased electrically-evoked dopamine release. | [5] |
| Dopamine Transporter (DAT) Inhibitor | GBR 12909 | Blocks the reuptake of dopamine from the synaptic cleft. | Induced a 3-fold increase in the output of dopamine.[6] A 10 mg/kg i.p. dose significantly increased dialysate dopamine in the nucleus accumbens of wild-type mice.[5] | [5][6] |
| Monoamine Oxidase (MAO) Inhibitor | Pargyline | Inhibits the enzymatic breakdown of dopamine. | Increased dopamine overflow by 14 nM from a mean basal value of 9 nM in the striatum of awake rats.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
This protocol is a standard method for measuring extracellular neurotransmitter levels in the brain of a living animal.[4][8][9]
1. Animal Preparation and Surgery:
-
Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). The cannula is secured with dental cement.
-
Animals are allowed to recover for a minimum of 48 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
A stabilization period of at least 1-2 hours is allowed for dopamine levels in the dialysate to reach a steady baseline.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
3. Drug Administration:
-
This compound or a comparator compound is administered systemically (e.g., intraperitoneally, i.p.) or locally via reverse dialysis through the probe.
-
Dialysate collection continues for a defined period post-administration to monitor changes in dopamine levels.
4. Sample Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Results are typically expressed as a percentage of the basal dopamine levels.
Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and uptake with high temporal and spatial resolution.[2][10][11][12]
1. Brain Slice Preparation:
-
Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (a modified aCSF).
-
Coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. FSCV Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
A carbon-fiber microelectrode is positioned in the striatum, and a stimulating electrode is placed nearby to evoke dopamine release.
-
A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s) is applied to the carbon-fiber electrode at a frequency of 10 Hz.
-
Dopamine release is evoked by a brief electrical pulse (e.g., 1-5 pulses, 4 ms duration, 60 Hz) delivered through the stimulating electrode.
3. Data Acquisition and Analysis:
-
The current generated by the oxidation of dopamine at the electrode surface is measured.
-
Background-subtracted cyclic voltammograms are used to identify dopamine based on its characteristic oxidation and reduction peaks.
-
The peak oxidative current is proportional to the dopamine concentration.
-
The effects of this compound or other compounds are assessed by bath application to the brain slice, and changes in the amplitude and kinetics of evoked dopamine release are measured.
Conclusion
While direct experimental validation of this compound's effect on dopamine release is an important next step for the research community, the existing data on other M5 PAMs provides a strong foundation for its potential to modulate the dopaminergic system. The dual action of M5 receptor activation—enhancing neuronal firing at the soma while potentially inhibiting release at the terminals—suggests that this compound could have complex, region-specific effects. A thorough understanding of these effects, through rigorous experimental evaluation using techniques like in vivo microdialysis and fast-scan cyclic voltammetry, will be crucial in determining the therapeutic utility of this compound for dopamine-related neurological and psychiatric disorders. The comparison with alternative mechanisms of dopamine modulation highlights the unique profile of targeting the M5 muscarinic receptor.
References
- 1. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cache.kzoo.edu [cache.kzoo.edu]
- 4. Long-term monitoring of extracellular dopamine concentration in the rat striatum by a repeated microdialysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine re-uptake inhibitors show inconsistent effects on the in vivo release of dopamine as measured by intracerebral dialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does monoamine oxidase inhibition by pargyline increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 12. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
Comparative Analysis of ML380 Activity Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of ML380, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR), in various cellular contexts. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's pharmacological profile.
This compound is a potent and subtype-selective PAM of the M5 mAChR, a Gq-coupled receptor primarily expressed in the central nervous system. As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine (ACh). Its activity is typically evaluated in recombinant cell lines engineered to stably express the M5 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. The primary functional readouts for M5 receptor activation are the mobilization of intracellular calcium (Ca2+) and the accumulation of inositol phosphates (IP).
Data Presentation: this compound Activity in M5-Expressing Cell Lines
The following tables summarize the reported in vitro activity of this compound in CHO cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5). These assays are fundamental in characterizing the potency and efficacy of this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO-hM5 | Inositol Phosphate (IP) Accumulation | pEC50 | 5.33 | [1] |
| CHO-hM5 | Calcium (Ca2+) Mobilization | pEC50 | 5.71 | [1] |
| CHO-hM5 | Positive Allosteric Modulation (Potentiation of ACh) | EC50 | 190 nM (human M5) | [1] |
| CHO-rM5 | Positive Allosteric Modulation (Potentiation of ACh) | EC50 | 610 nM (rat M5) | [1] |
Table 1: Potency of this compound in CHO-hM5 Cells. The half-maximal effective concentration (EC50) and its logarithmic form (pEC50) are key indicators of a drug's potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound's activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M5 receptor activation.
Materials:
-
CHO-hM5 or HEK293-M5 cells
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound and Acetylcholine (ACh) stock solutions
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M5-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in HBSS with HEPES.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by a 10-15 minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of ACh (typically the EC20, the concentration that gives 20% of the maximal response) in HBSS with HEPES.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to add the this compound solutions to the cells and measure the fluorescence signal kinetically over time to establish a baseline.
-
After a short pre-incubation with this compound, inject the ACh solution and continue to record the fluorescence intensity. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to generate a dose-response curve and calculate the EC50 or pEC50 value.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade. Homogeneous Time-Resolved Fluorescence (HTRF) based kits are commonly used for this purpose.
Materials:
-
CHO-hM5 or HEK293-M5 cells
-
White, solid-bottom 384-well microplates
-
Cell culture medium
-
Stimulation buffer (typically containing LiCl to inhibit IP1 degradation)
-
This compound and Acetylcholine (ACh) stock solutions
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate conjugate)
-
An HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the M5-expressing cells into white microplates and incubate overnight.
-
Compound Stimulation: Prepare serial dilutions of this compound and a fixed concentration of ACh in the stimulation buffer.
-
Remove the cell culture medium and add the compound solutions to the wells.
-
Incubate the plate for 60-90 minutes at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer provided with the kit to each well.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the this compound concentration to determine the EC50 or pEC50.
Concluding Remarks
The provided data and protocols offer a foundational understanding of how to assess the activity of this compound. While CHO cells are a well-established system for studying M5 PAMs, the choice of cell line can influence experimental outcomes due to differences in protein expression machinery and endogenous signaling components. Researchers are encouraged to consider these factors when designing and interpreting their experiments. This guide serves as a valuable resource for the continued investigation of this compound and other M5 modulators in the pursuit of novel therapeutics.
References
A Comparative Guide to M5 Muscarinic Receptor Allosteric Modulators: ML380 (PAM) vs. ML375 (NAM)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two pivotal allosteric modulators of the M5 muscarinic acetylcholine receptor: the positive allosteric modulator (PAM) ML380 and the negative allosteric modulator (NAM) ML375. This document synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes relevant biological and experimental workflows.
Initial searches for "VU0486848" did not yield a relevant M5 modulator. However, the selective M5 NAM, ML375, is frequently studied in conjunction with the M5 PAM, this compound. It is highly probable that "VU0486848" was a typographical error and the intended comparison was between this compound and ML375, which are presented here.
Quantitative Data Summary
The following tables provide a structured overview of the pharmacological and pharmacokinetic properties of this compound and ML375, facilitating a direct comparison of their key performance indicators.
Table 1: In Vitro Pharmacology
| Parameter | This compound (PAM) | ML375 (NAM) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) |
| Human M5 Potency | EC50 = 190 nM[1][2][3][4] | IC50 = 300 nM[5][6][7][8] |
| Rat M5 Potency | EC50 = 610 nM[1][2][3][4] | IC50 = 790 nM[5][6][7][8] |
| Selectivity over M1-M4 | Inactive at M1-M4[4] | IC50 > 30 µM at M1-M4[5][6][7][8] |
| Effect on Acetylcholine (ACh) | Potentiates ACh-induced response | Inhibits ACh-induced response |
Table 2: Pharmacokinetics
| Parameter | This compound (PAM) | ML375 (NAM) |
| CNS Penetration | Yes (Brain-to-Plasma Ratio (Kp) of 0.36)[1][2][3][4] | Yes |
| Oral Bioavailability (%F) in Rat | Data not available | 80%[9] |
| Half-life (t1/2) in Rat | Data not available | 80 hours[9] |
| Clearance (CLp) in Rat | Data not available | 2.5 mL/min/kg[9] |
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by an agonist like acetylcholine (ACh), the receptor undergoes a conformational change, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances this signaling cascade in the presence of an agonist, while ML375, a NAM, attenuates it.
Caption: M5 receptor Gq signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of M5 modulators by measuring changes in intracellular calcium concentration upon receptor activation.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES) for 45-60 minutes at 37°C.
3. Compound Addition and Measurement:
-
After incubation, the dye solution is removed and replaced with fresh assay buffer.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
The test compound (this compound or ML375) at various concentrations is added to the wells.
-
After a short pre-incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M5 receptor.
-
Fluorescence is measured kinetically to capture the transient calcium flux.
4. Data Analysis:
-
The change in fluorescence intensity is calculated relative to the baseline.
-
For PAMs like this compound, the potentiation of the ACh response is measured, and an EC50 value is determined.
-
For NAMs like ML375, the inhibition of the ACh response is measured, and an IC50 value is determined.
Radioligand Binding Assay
This assay is used to determine if a modulator binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site.
1. Membrane Preparation:
-
Membranes are prepared from CHO cells stably expressing the human M5 receptor.
-
Cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
The test compound (this compound or ML375) is added at increasing concentrations.
-
The reaction is incubated at room temperature to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter mat to separate bound from unbound radioligand.
-
The filter mat is washed with cold buffer to remove non-specific binding.
-
The radioactivity retained on the filter is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled orthosteric ligand) from the total binding.
-
If the test compound competes with the radioligand for the orthosteric site, it will displace the radioligand in a concentration-dependent manner.
-
Allosteric modulators typically do not compete for the orthosteric binding site and therefore do not displace the radioligand in this type of assay.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing M5 allosteric modulators.
Caption: A generalized experimental workflow.
References
- 1. AID 2204 - Discovery of Novel Allosteric Modulators of the Muscarinic Receptor M5: Calcium Flux Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. medchemexpress.com [medchemexpress.com]
Replicating Published Results with NRF2 Inhibitor ML385: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NRF2 inhibitor ML385 with other alternatives, supported by experimental data from published studies. We delve into the experimental protocols to facilitate the replication of key findings and present quantitative data in structured tables for clear comparison.
ML385: A Specific Inhibitor of the NRF2 Pathway
ML385 is a small molecule that has been identified as a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] It functions by binding directly to the NRF2 protein, which prevents it from interacting with its DNA binding partners and initiating the transcription of its target genes.[3][4] This inhibitory action makes ML385 a valuable tool for studying the roles of NRF2 in various physiological and pathological processes, particularly in cancer, where NRF2 is often hyperactivated to promote cell survival and chemoresistance.
Performance Comparison of NRF2 Inhibitors
Several studies have compared the efficacy of ML385 to other known NRF2 inhibitors. The following table summarizes the key findings from a study that investigated the potential of ML385, K67, and retinoic acid to overcome doxorubicin resistance in promyelocytic leukemia HL-60 cells.[5]
| Inhibitor | Concentration | Effect on Doxorubicin-Resistant HL-60/DR Cells | Reference |
| ML385 | 50 µM | Significantly sensitized cells to a wide range of doxorubicin concentrations. Increased intracellular Reactive Oxygen Species (ROS) levels. | [5] |
| K67 | 50 µM | Effectively sensitized cells to doxorubicin. Increased intracellular ROS levels. | [5] |
| Retinoic Acid | 50 µM | Sensitized cells to doxorubicin, particularly at a 5 µM concentration. Increased intracellular ROS levels. | [5] |
Experimental Protocols
To aid in the replication of these findings, detailed experimental methodologies are crucial. Below are summaries of protocols used in key studies investigating ML385.
Cell Viability and Drug Combination Studies in Lung Squamous Cell Carcinoma (LUSC)
-
Cell Lines: MGH7 (LUSC cell line)
-
Treatment: Cells were treated with varying concentrations of ML385 for 72 hours. For combination studies, cells were treated with a range of concentrations of the PI3K inhibitor BKM120 alone or in combination with 5 µM ML385 for 72 hours.
-
Assay: Cell viability was quantified using the CellTiter 96® AQueous One Solution Reagent.
-
Data Analysis: Drug-response curves were plotted, and IC50 values were calculated using GraphPad Prism.
-
Reference: [6]
Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells
-
Cell Line: Doxorubicin-resistant HL-60/DR cells.
-
Pre-incubation: Cells were pre-incubated with NRF2 inhibitors (K67, retinoic acid, or ML385) for 24 hours.
-
Doxorubicin Treatment: Following pre-incubation, cells were treated with doxorubicin for an additional 24 hours.
-
Outcome Measures: Cell viability, apoptosis, and intracellular reactive oxygen species (ROS) levels were analyzed.
-
Reference: [5]
Inhibition of NRF2 Signaling in Non-Small Cell Lung Cancer (NSCLC)
-
Cell Line: A549 (NSCLC cell line with KEAP1 mutation).
-
Treatment: Cells were cultured in the presence of ML385 for 72 hours.
-
Analysis: Changes in the expression levels of NRF2 and its target genes were measured to determine the dose-dependent reduction in NRF2 transcriptional activity. The maximum inhibitory concentration was found to be 5 µM.
-
Reference: [3]
Signaling Pathways and Mechanism of Action
ML385 exerts its effect by directly interfering with the NRF2 signaling pathway. The following diagrams illustrate the canonical NRF2 activation pathway and the mechanism of ML385 inhibition.
Caption: Canonical NRF2 signaling pathway under oxidative stress.
Caption: Mechanism of NRF2 inhibition by ML385 in the nucleus.
Experimental Workflow for Assessing Chemo-sensitization
The following diagram outlines a typical experimental workflow to assess the ability of ML385 to sensitize cancer cells to a chemotherapeutic agent.
Caption: Workflow for chemo-sensitization experiments with ML385.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ML380: A Powerful Tool for Validating M5 Receptor Function
A Comparative Guide for Researchers
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders. However, the lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological roles. The development of ML380, a potent and selective positive allosteric modulator (PAM) of the M5 receptor, represents a significant advancement in the field, providing researchers with a valuable tool to probe M5 receptor function with unprecedented precision.
This guide provides a comprehensive comparison of this compound with other available M5 receptor modulators, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate tools for their studies of M5 receptor pharmacology and physiology.
Comparative Performance of M5 Receptor Positive Allosteric Modulators
The following table summarizes the in vitro potency and selectivity of this compound and other notable M5 PAMs. This compound exhibits high potency for the human M5 receptor with an EC50 of 190 nM and demonstrates excellent selectivity over other muscarinic receptor subtypes.[1]
| Compound | hM5 EC50 (nM) | rM5 EC50 (nM) | Selectivity Profile (EC50 or IC50 in µM) | Reference |
| This compound | 190 | 610 | >30 µM (M1-M4) | [1] |
| ML129 | 1,100 | - | >30 µM (M1-M4) | [2] |
| ML172 | 1,900 | - | >30 µM (M1-M4) | [3] |
| ML326 | 550 | 470 | >30 µM (M1-M4) | [4] |
| VU0365114 | ~2,700-4,800 | - | Selective vs M1, modest activity at M3 | [5] |
M5 Receptor Signaling Pathway
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6][7] Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: M5 receptor signaling cascade.
Experimental Workflow for M5 PAM Validation
The validation of a novel M5 PAM like this compound typically follows a multi-step experimental workflow, starting from high-throughput screening and progressing to detailed pharmacological characterization.
References
- 1. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
In Vivo Validation of ML380's Therapeutic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of ML380, a known NRF2 inhibitor, with alternative NRF2-modulating agents. This guide summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of compounds for further investigation.
Introduction to this compound and the NRF2 Pathway
This compound is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress by regulating the expression of a wide array of antioxidant and detoxification genes. While activation of NRF2 is generally considered protective, in the context of cancer, constitutive activation of the NRF2 pathway can promote cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy. Therefore, inhibition of NRF2 has emerged as a promising therapeutic strategy for certain cancers. ML385, a derivative of this compound, has been shown to bind directly to NRF2 and disrupt its interaction with DNA, thereby inhibiting its transcriptional activity.[1]
This guide compares the in vivo efficacy of this compound/ML385 with other NRF2 modulators, including the inhibitors Brusatol and Camptothecin, and the activator Dimethyl Fumarate (DMF), across various disease models.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound/ML385 and its alternatives.
Table 1: In Vivo Efficacy of NRF2 Inhibitors in Cancer Models
| Compound | Cancer Model | Animal Model | Key Efficacy Endpoints | Results |
| ML385 | Non-Small Cell Lung Cancer (NSCLC) - A549 & H460 xenografts | Subcutaneous and orthotopic mouse models | Tumor growth inhibition | Significant reduction in tumor growth when combined with carboplatin compared to vehicle or single agents.[1] |
| Brusatol | Non-Small Cell Lung Cancer (NSCLC) - A549 xenografts | Nude mice | Tumor growth inhibition, sensitization to cisplatin | Cotreatment with cisplatin significantly inhibited tumor growth, reduced cell proliferation, and induced apoptosis compared to cisplatin alone.[2][3] |
| Colorectal Cancer | Orthotopic mouse model | Tumor growth inhibition | Effectively abrogated tumor growth, resulting in an average 8-fold reduction in luminescence at the study endpoint. | |
| Camptothecin | Hepatocellular Carcinoma (HCC) - H22 and Huh7 xenografts | Male nude mice and BALB/c mice | Tumor growth inhibition, sensitization to sorafenib | Combination with sorafenib significantly decreased tumor size and weight compared to sorafenib alone.[4][5] |
Table 2: In Vivo Efficacy of NRF2 Activator in Neurodegenerative and Other Disease Models
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints | Results |
| Dimethyl Fumarate (DMF) | Parkinson's Disease | MPTP-induced mouse model | Behavioral improvements (pole test), reduction in neuronal degeneration | Significantly reduced "total time" and "time to turn" in the pole test, and decreased degeneration of dopaminergic neurons.[6] |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Reduction in clinical score | Significantly reduced the severity of EAE, with a lower maximum clinical score and cumulative score per mouse compared to the control group.[7][8] | |
| Vascular Calcification | Vitamin D3-induced mouse model | Attenuation of calcification | Significantly attenuated vascular calcification. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: NRF2 signaling pathway and points of intervention by this compound and other modulators.
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
1. In Vivo Xenograft Studies for Cancer Models (Adapted from studies on ML385, Brusatol, and Camptothecin)[1][2][3][4][5]
-
Cell Lines: Human cancer cell lines such as A549, H460 (NSCLC), or HepG2, Huh7 (HCC) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude, NOD/SCID), typically 4-6 weeks old, are used.
-
Tumor Implantation:
-
Subcutaneous Model: 1-5 x 10^6 cells are resuspended in a suitable medium (e.g., PBS or media) often mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Cells are surgically implanted into the organ of origin (e.g., lung or liver) to better mimic the tumor microenvironment.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using digital calipers and calculated using the formula: Volume = (length × width²) / 2.
-
For orthotopic models, tumor growth can be monitored using in vivo imaging systems (e.g., bioluminescence or fluorescence imaging if cells are engineered to express reporters).
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
ML385, Brusatol, Camptothecin, and/or chemotherapeutic agents (e.g., carboplatin, cisplatin, sorafenib) are administered via appropriate routes (e.g., intraperitoneal injection, oral gavage) at specified doses and schedules.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining), immunohistochemistry (to assess protein expression, e.g., Ki-67 for proliferation), and Western blotting (to confirm target engagement, e.g., NRF2 levels).
-
2. In Vivo Studies for Neurodegenerative Disease Models (Adapted from studies on Dimethyl Fumarate)[6]
-
Disease Induction:
-
Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice to induce selective degeneration of dopaminergic neurons.
-
Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.
-
-
Treatment: DMF is typically administered orally (gavage) at various doses.
-
Behavioral Assessments:
-
Pole Test (for Parkinson's model): This test assesses bradykinesia. The time it takes for the mouse to turn and descend a vertical pole is measured.
-
Clinical Scoring (for EAE model): Mice are observed daily and scored for clinical signs of disease (e.g., tail limpness, limb paralysis) on a standardized scale (e.g., 0-5).
-
-
Post-mortem Analysis:
-
Brains are harvested and processed for immunohistochemical analysis to quantify neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Conclusion
The available in vivo data suggests that the NRF2 inhibitor ML385 holds therapeutic potential, particularly in combination with standard chemotherapy for NSCLC. Its efficacy in reducing tumor growth is comparable to that observed with other NRF2 inhibitors like Brusatol and Camptothecin in their respective cancer models. The choice of inhibitor may depend on the specific cancer type and the desired combination therapy.
In contrast, the NRF2 activator Dimethyl Fumarate has demonstrated significant therapeutic benefits in preclinical models of neurodegenerative diseases and other conditions characterized by oxidative stress. This highlights the context-dependent nature of NRF2 modulation, where inhibition is desirable in cancer, and activation is beneficial in other pathological states.
This guide provides a foundational comparison to aid researchers in their exploration of NRF2-targeted therapies. Further head-to-head in vivo studies would be invaluable for a more definitive comparison of these compounds.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Nrf2 Down-Regulation by Camptothecin Favors Inhibiting Invasion, Metastasis and Angiogenesis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin improves sorafenib sensitivity by inhibiting Nrf2‑ARE pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the M5 Muscarinic Acetylcholine Receptor: Positive Allosteric Modulation with ML380 Versus Genetic Knockout Models
A Guide for Researchers in Neuroscience and Drug Development
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed on midbrain dopaminergic neurons, has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including addiction and schizophrenia. Understanding the precise roles of this receptor is paramount. Two powerful, yet distinct, experimental approaches to elucidate its function are the use of selective pharmacological modulators and genetic knockout models. This guide provides an objective comparison of the physiological and behavioral outcomes observed with ML380, a potent and selective M5 positive allosteric modulator (PAM), versus those seen in M5 receptor knockout (KO) mice.
Contrasting Approaches: Enhancing vs. Abolishing M5 Function
It is crucial to understand the fundamental difference between these two methodologies. M5 receptor knockout mice lack the M5 receptor entirely, leading to a complete loss of its signaling capabilities throughout development and in adulthood. This approach reveals the receptor's essential roles. In contrast, this compound acts as a PAM, which does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] This method allows for the study of potentiating existing M5 signaling, which may more closely mimic a therapeutic strategy.
Below, we present a logical diagram illustrating this core difference.
References
Safety Operating Guide
Proper Disposal of ML380: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ML380 could not be located. The following information is based on general best practices for the handling and disposal of research-grade chemical compounds. It is imperative to obtain and follow the specific SDS for this compound from your supplier for detailed safety and disposal instructions.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like this compound are critical for ensuring laboratory safety and environmental protection. This guide provides essential logistical information and procedural guidance for the safe handling and disposal of this compound, drawing upon established principles of laboratory chemical waste management.
Essential Safety and Handling
Before disposal, proper handling and storage of this compound are paramount to minimize risks. While specific hazard information is not available, treating this compound as a potentially hazardous compound is a prudent approach.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are often suitable for a wide range of chemicals)
-
A lab coat
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the formation of dusts and aerosols.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. The specific incompatibilities for this compound would be listed in its SDS.
This compound Disposal Procedures
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or part of a reaction mixture. This will dictate the appropriate disposal pathway.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible and leak-proof container with a secure lid.
-
Label Containers Clearly: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" and its IUPAC name, "N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide". Also, include the approximate concentration and quantity.
Step 3: Arrange for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on chemical waste disposal. They will provide you with the necessary waste containers, labels, and information on pickup schedules.
-
Follow Institutional Protocols: Adhere strictly to your institution's established procedures for hazardous waste pickup and disposal.
Summary of Chemical Properties and Considerations
While specific quantitative data for this compound's hazards are not available, the following table summarizes its known chemical properties, which can inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C23H25F3N4O3S | PubChem |
| Molecular Weight | 494.5 g/mol | PubChem |
| Appearance | Solid (presumed) | General chemical information |
| Solubility | Soluble in DMSO | Commercial supplier data |
General Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of a chemical compound like this compound.
Caption: Decision workflow for chemical waste disposal.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet from your supplier, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
Safeguarding Your Research: Essential Safety and Handling Protocols for ML380
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of ML380, a potent and selective M5 muscarinic acetylcholine receptor positive allosteric modulator. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for all stages of this compound handling.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | ASTM D6319 | Prevents skin contact. Double gloving provides an extra barrier against contamination. |
| Eye Protection | Safety Goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Face Protection | Face Shield | ANSI Z87.1 | To be worn over safety goggles to protect the entire face from splashes. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Prevents inhalation of airborne particles, especially when handling the solid compound. | |
| Foot Protection | Closed-toe Shoes | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated "Potent Compound" storage area, away from incompatible materials.
-
The storage container must be tightly sealed.
Preparation of Solutions
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to control airborne particles.
-
Use a dedicated set of non-sparking spatulas and weighing papers.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
Handling of Solutions
-
Clearly label all solutions with the compound name, concentration, date, and hazard warning.
-
Use a fume hood for all procedures involving the transfer or use of this compound solutions.
-
Avoid the use of needles and syringes whenever possible to prevent accidental sharps injuries. If unavoidable, use syringes with locking mechanisms.
Spill Management
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
Wear the full complement of prescribed PPE before starting cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and leak-proof hazardous waste containers.
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash. All this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal contractor.
-
Decontamination: All non-disposable equipment (e.g., glassware, spatulas) must be thoroughly decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol) followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
